Gcn2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXAWOQPYMAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gcn2-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action for Gcn2-IN-6, a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. It details its biochemical and cellular activity, selectivity profile, and its effects on the GCN2 signaling pathway, supported by quantitative data, experimental methodologies, and visual diagrams.
Introduction to GCN2 and the Integrated Stress Response
General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine-protein kinase that functions as a master regulator of amino acid homeostasis. It is a key component of the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions. Under conditions of amino acid scarcity, a hallmark of the tumor microenvironment, uncharged transfer RNAs (tRNAs) accumulate and bind to GCN2. This binding event triggers a conformational change, leading to GCN2 autophosphorylation and activation.
Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has a dual effect: it leads to a general suppression of global protein synthesis to conserve resources, while simultaneously promoting the specific translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, activates the transcription of genes involved in amino acid synthesis and transport, helping to restore cellular homeostasis and enabling cancer cell survival under nutrient-limited conditions. Pharmacological inhibition of this pathway is therefore a promising strategy in cancer therapy.
Mechanism of Action of this compound
This compound (also referred to as Compound 6d) is a potent, ATP-competitive inhibitor that targets the kinase domain of GCN2. Its mechanism involves a Type I half binding mode, where it interacts with the αC-helix allosteric pocket of the GCN2 kinase domain. This binding is characterized by a slow dissociation rate, contributing to its potent inhibitory activity.
By binding to GCN2, this compound prevents its kinase activity, thereby blocking the subsequent phosphorylation of eIF2α. This inhibition effectively shuts down the downstream signaling cascade, preventing the upregulation of ATF4 and the adaptive response to amino acid depletion. In a therapeutic context, particularly in combination with agents that induce amino acid stress like asparaginase, this compound can sensitize cancer cells to apoptosis by preventing their adaptive survival mechanisms.
Quantitative Data and Biological Activity
The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The compound also exhibits off-target activity against PERK, another eIF2α kinase involved in the ISR.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Readout | IC50 Value | Reference |
| GCN2 | Enzymatic | Kinase Activity | 1.8 nM | |
| GCN2 | Cellular (CCRF-CEM) | ATF4 Induction | 9.3 nM | |
| PERK | Enzymatic | Kinase Activity | 0.26 nM | |
| PERK | Cellular (U2OS) | CHOP Expression | 230 nM |
IC50: Half-maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile
| Parameter | Value | Description | Reference |
| GCN2 vs. PERK Selectivity | 25-fold | Calculated from the ratio of cellular IC50 values (PERK/GCN2). |
Table 3: In Vivo Pharmacodynamic Activity
| Animal Model | Treatment | Dose | Effect | Reference |
| Mice | Oral administration of this compound (pre-treated with asparaginase) | 3 mg/kg | Suppression of GCN2 autophosphorylation and downstream ATF4 levels to basal levels. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
GCN2 Enzymatic Assay (Kinase Activity)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against purified GCN2.
Methodology:
-
Enzyme Preparation: Use purified, recombinant human GCN2 kinase domain.
-
Reaction Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in the reaction buffer.
-
Assay Procedure:
-
Add GCN2 enzyme to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., a peptide derived from eIF2α) and ATP (spiked with γ-³²P-ATP for radiometric detection or used in an ADP-Glo™ format).
-
Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Terminate the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ³²P-ATP.
-
-
Data Analysis: Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular GCN2 Pathway Inhibition Assay (Western Blot)
This protocol is used to confirm that this compound inhibits the GCN2 signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., CCRF-CEM acute lymphoblastic leukemia cells) and allow them to adhere or stabilize in culture overnight.
-
Induce amino acid stress by treating the cells with a defined concentration of L-asparaginase for a specified time (e.g., 4-8 hours).
-
Concurrently, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-GCN2 (Thr899), total GCN2, p-eIF2α (Ser51), total eIF2α, and ATF4. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the band intensities. Normalize the levels of phosphorylated proteins to their respective total protein levels and compare the results from this compound-treated cells to the asparaginase-only treated cells to demonstrate target engagement and pathway inhibition.
Conclusion
This compound is a potent dual GCN2/PERK inhibitor with a well-defined mechanism of action. It effectively targets the GCN2 kinase, leading to the suppression of the downstream eIF2α-ATF4 signaling axis. This action prevents cancer cells from adapting to amino acid stress, making this compound a valuable tool for basic research and a promising candidate for further development, particularly in combination therapies that induce metabolic stress in tumors.
Gcn2-IN-6: A Potent and Orally Bioavailable Inhibitor of the GCN2 Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
General control nonderepressible 2 (GCN2), a serine/threonine-protein kinase, is a critical regulator of amino acid homeostasis and a key component of the Integrated Stress Response (ISR).[1][2] Activated by uncharged tRNA during amino acid deprivation, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive genes, such as activating transcription factor 4 (ATF4).[2][3][4] This pathway is crucial for cell survival under nutrient-limited conditions, a common feature of the tumor microenvironment.[1][5] Consequently, GCN2 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the biochemical properties of Gcn2-IN-6, a potent and orally available GCN2 inhibitor.
Biochemical Profile of this compound
This compound (also referred to as Compound 6d in some literature) is a small molecule inhibitor that demonstrates potent enzymatic and cellular activity against GCN2.[6][7] It also exhibits inhibitory activity against PERK, another eIF2α kinase.[6][7] The detailed inhibitory activities are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | [6][7] |
| PERK | Enzymatic | 0.26 | [6][7] |
Table 2: Cellular Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 (nM) | Reference |
| GCN2 | - | Cellular ATF4 Assay | 9.3 | [6][7] |
| PERK | U2OS | CHOP Expression | 230 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of GCN2. Under conditions of amino acid stress, such as treatment with asparaginase, GCN2 is activated through autophosphorylation. Activated GCN2 then phosphorylates eIF2α, which in turn leads to the increased translation of ATF4. This compound effectively suppresses the autophosphorylation of GCN2 and subsequently reduces the phosphorylation of eIF2α and the expression of ATF4.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The GCN2 inhibitor IMPACT contributes to diet-induced obesity and body temperature control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Gcn2-IN-6: A Potent Modulator of the Integrated Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Integrated Stress Response (ISR) is a crucial cellular signaling network that enables cells to adapt to various environmental and internal stressors, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A central hub of the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global decrease in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that of the transcription factor ATF4. General Control Nonderepressible 2 (GCN2), an eIF2α kinase, is a primary sensor of amino acid deficiency. Its activation triggers the ISR, allowing cells to conserve resources and mount an adaptive transcriptional program. Gcn2-IN-6 has emerged as a potent and orally available small molecule inhibitor of GCN2, providing a valuable chemical tool to probe the function of GCN2 and a potential therapeutic agent for diseases where the ISR is dysregulated, such as cancer. This guide provides a comprehensive overview of this compound, its mechanism of action, its role in the ISR, and detailed experimental protocols for its use in research settings.
Introduction to the Integrated Stress Response and the Role of GCN2
Cells are constantly exposed to a variety of stress conditions that can disrupt homeostasis. The Integrated Stress Response (ISR) is a conserved signaling pathway that allows cells to cope with these challenges. Four primary kinases, each sensing a different type of stress, converge on a single downstream event: the phosphorylation of eIF2α at serine 51. These kinases are:
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation, UV irradiation, and ribosome collisions.[1][2]
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by ER stress.
-
PKR (Protein Kinase R): Activated by double-stranded RNA, a hallmark of viral infection.
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.
Phosphorylation of eIF2α inhibits the GDP/GTP exchange activity of its guanine nucleotide exchange factor, eIF2B. This leads to a reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. The resulting global attenuation of protein synthesis conserves energy and resources.[3] However, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4 (Activating Transcription Factor 4), are preferentially translated under these conditions. ATF4, in turn, activates the transcription of genes involved in amino acid synthesis and transport, antioxidant responses, and apoptosis, thereby orchestrating a broad adaptive program.[4][5]
GCN2 is a multidomain protein that is activated by the binding of uncharged tRNAs to its histidyl-tRNA synthetase (HisRS)-like domain, a direct consequence of amino acid insufficiency.[2][6] This binding event induces a conformational change that leads to GCN2 autophosphorylation and subsequent phosphorylation of its substrate, eIF2α.[6] Given its central role in sensing nutrient availability, the GCN2-ATF4 pathway is critical for tumor cell survival in the nutrient-poor microenvironment of a tumor.[5][7]
This compound: A Potent and Specific GCN2 Inhibitor
This compound is a potent, orally available inhibitor of GCN2 kinase activity.[8][9] It has been shown to effectively suppress the GCN2-mediated ISR pathway both in vitro and in vivo.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of GCN2 and preventing its autophosphorylation and the subsequent phosphorylation of eIF2α.[7][8] This blockade of the GCN2 signaling cascade prevents the downstream induction of ATF4 and the associated adaptive transcriptional response.[7][8] While potent against GCN2, it is important to note that this compound also exhibits inhibitory activity against PERK, another eIF2α kinase, albeit at higher concentrations in cellular contexts.[8][9]
Quantitative Data
The inhibitory potency of this compound has been characterized in various assays, demonstrating its high affinity for GCN2.
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | [8][9] |
| GCN2 | Cellular | 9.3 | [8][9] |
| PERK | Enzymatic | 0.26 | [8][9] |
| PERK | Cellular | 230 | [8][9] |
Visualizing the GCN2 Signaling Pathway and this compound Inhibition
Caption: GCN2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from published research.
Western Blot Analysis of GCN2 Pathway Activation
This protocol is for assessing the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4 in response to stress and this compound treatment.
Materials:
-
Cell line of interest (e.g., CCRF-CEM, U2OS)
-
Complete growth medium and amino acid-free medium
-
This compound (dissolved in DMSO)
-
Stress-inducing agent (e.g., L-asparaginase for amino acid deprivation, thapsigargin for ER stress)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce stress by adding the stress-inducing agent (e.g., 1 IU/mL L-asparaginase for 4-8 hours). For amino acid starvation, replace the medium with amino acid-free medium.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Caption: Western Blot Experimental Workflow.
Cell Viability/Proliferation Assay
This protocol is to assess the effect of this compound, alone or in combination with other agents, on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
Co-treatment agent (e.g., L-asparaginase)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the co-treatment agent.
-
Add the compounds to the wells, either individually or in combination, to a final volume of 200 µL. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[7]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., CCRF-CEM)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral gavage
-
L-asparaginase formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, L-asparaginase alone, this compound + L-asparaginase).
-
-
Drug Administration:
-
Administer L-asparaginase via IP injection (e.g., 1,000 U/kg).[7]
-
Administer this compound via oral gavage (e.g., 3 mg/kg) at a specified time point relative to asparaginase treatment (e.g., 24 hours post-asparaginase).[7]
-
Continue treatment according to the desired schedule (e.g., daily, every other day).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Pharmacodynamic Analysis (Optional):
-
At a specified time after the final dose (e.g., 8 hours), a subset of tumors can be harvested to assess target engagement by measuring p-GCN2 and ATF4 levels via Western blot.[7]
-
Conclusion
This compound is a powerful research tool for dissecting the complexities of the Integrated Stress Response. Its ability to potently and specifically inhibit the GCN2 kinase allows for the precise interrogation of the cellular consequences of blocking this key amino acid sensing pathway. For drug development professionals, the demonstrated in vivo activity of this compound, particularly in sensitizing cancer cells to chemotherapy, highlights the therapeutic potential of targeting GCN2 in oncology and other diseases characterized by a dysregulated ISR. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the vital role of GCN2 in cellular homeostasis and disease.
References
- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites | Free Full-Text | Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The GCN2-ATF4 signaling pathway activates 4E-BP to bias mRNA translation and boost antimicrobial peptide synthesis in response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eIF2α phosphorylation [bio-protocol.org]
- 7. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | bioRxiv [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Gcn2-IN-6: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream signaling pathways affected by Gcn2-IN-6, a potent inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling cascade.
Core Signaling Pathway: The GCN2-eIF2α-ATF4 Axis
Under conditions of amino acid starvation, the accumulation of uncharged tRNAs activates GCN2 kinase.[1] Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[1][2] This phosphorylation event has a dual effect: it leads to a general repression of protein synthesis while simultaneously promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3][4] ATF4, a key transcription factor of the integrated stress response (ISR), then translocates to the nucleus and upregulates the expression of genes involved in amino acid synthesis and transport, thereby helping to restore cellular homeostasis.[2]
This compound: A Potent Inhibitor of the GCN2 Pathway
This compound is a potent, orally available small molecule inhibitor of GCN2.[5] It has been shown to effectively suppress the autophosphorylation of GCN2 and, consequently, the phosphorylation of its downstream substrate, eIF2α.[5] This inhibition leads to a reduction in the expression of the downstream effector, ATF4.[5] this compound has demonstrated synergistic anti-proliferative effects when used in combination with asparaginase in acute lymphoblastic leukemia (ALL) cells.[5][6]
Quantitative Data for this compound
| Target | Assay Type | IC50 | Reference |
| GCN2 | Enzymatic | 1.8 nM | [5] |
| GCN2 | Cellular | 9.3 nM | [5] |
| PERK | Enzymatic | 0.26 nM | [5] |
| PERK | Cellular | 230 nM | [5][7] |
Note: While this compound is a potent GCN2 inhibitor, it also exhibits high potency against PERK, another eIF2α kinase.[5][7]
Visualizing the Impact of this compound on the GCN2 Signaling Pathway
The following diagram illustrates the canonical GCN2 signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its downstream effects.
Western Blot Analysis of GCN2 Pathway Activation
This protocol describes the detection of phosphorylated GCN2 (p-GCN2), phosphorylated eIF2α (p-eIF2α), and total ATF4 protein levels by western blot.
1. Cell Lysis and Protein Quantification: a. Treat cells with this compound and/or a GCN2 activator (e.g., asparaginase) for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a 4-15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom. c. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
3. Antibody Incubation and Detection: a. Incubate the membrane with primary antibodies against p-GCN2 (e.g., Thr899), p-eIF2α (Ser51), ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis: a. Quantify band intensities using image analysis software. b. Normalize the intensity of the target proteins to the loading control.
Experimental Workflow for Evaluating this compound Efficacy
Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell proliferation and viability.[8][9][10]
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound and/or other compounds (e.g., asparaginase). b. Add the compounds to the respective wells and incubate for the desired treatment duration (e.g., 48 or 72 hours).
3. MTS Reagent Addition and Incubation: a. Add 20 µL of MTS reagent to each well.[9][10] b. Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[9][10]
4. Absorbance Measurement: a. Measure the absorbance at 490 nm using a microplate reader.[10]
5. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. c. Plot the results to determine the IC50 value of the compound.
References
- 1. Gcn2 - Wikipedia [en.wikipedia.org]
- 2. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Gcn2-IN-6: A Chemical Probe for Unraveling GCN2 Kinase Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
General Control Nonderepressible 2 (GCN2), a serine/threonine kinase, is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Its activation triggers a signaling cascade that modulates protein synthesis and promotes cellular adaptation to nutrient stress, making it a compelling target for therapeutic intervention in diseases such as cancer. Gcn2-IN-6 has emerged as a potent and orally available chemical probe for interrogating the function of GCN2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the GCN2 signaling pathway.
Introduction
Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the regulatory domain of GCN2, leading to its activation. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect: it globally attenuates protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[1] ATF4, in turn, orchestrates the transcriptional upregulation of genes involved in amino acid synthesis and transport, thereby restoring cellular homeostasis.[2] Given its pivotal role in cellular stress responses, dysregulation of the GCN2 pathway has been implicated in the survival and proliferation of cancer cells, which often experience nutrient-limited microenvironments.[3]
This compound is a valuable tool for studying the physiological and pathological roles of GCN2. Its potency and oral bioavailability make it suitable for both in vitro and in vivo investigations.[4][5] This guide aims to equip researchers with the necessary information to effectively utilize this compound as a chemical probe.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against GCN2 and the related kinase PERK.
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | [4][5] |
| GCN2 | Cellular | 9.3 | [4][5] |
| PERK | Enzymatic | 0.26 | [4][5] |
| PERK | Cellular | 230 | [4][5] |
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₂Cl₂F₂N₄O₂S |
| Molecular Weight | 485.29 g/mol |
| CAS Number | 2183470-09-7 |
| Solubility | DMSO: 250 mg/mL (515.16 mM) |
Table 2: Chemical and Physical Properties of this compound [2][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the GCN2 signaling pathway and a typical experimental workflow for evaluating this compound.
References
Gcn2-IN-6 and PERK Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent kinase inhibitor Gcn2-IN-6 and its inhibitory activity against General Control Nonderepressible 2 (GCN2) and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: GCN2 and PERK Kinases
GCN2 and PERK are both serine/threonine-protein kinases that play crucial roles in the Integrated Stress Response (ISR), a fundamental cellular pathway for managing various stress conditions.[1] Both kinases converge on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] This phosphorylation event leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][5]
GCN2 is primarily activated by amino acid deprivation, which is sensed through the binding of uncharged tRNA.[2][6] It is a key regulator of amino acid homeostasis.[7]
PERK , an endoplasmic reticulum (ER) resident transmembrane protein, is a central component of the Unfolded Protein Response (UPR).[3][8] It is activated by the accumulation of unfolded or misfolded proteins in the ER.[3]
This compound: A Dual Inhibitor of GCN2 and PERK
This compound (also referred to as Compound 6d in some literature) is a potent and orally available inhibitor of GCN2.[9] Notably, it also exhibits potent inhibitory activity against PERK, making it a dual inhibitor of these two key ISR kinases.[7][9]
Quantitative Data Summary
The inhibitory potency of this compound against GCN2 and PERK has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data, with IC50 values representing the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | GCN2 | Enzymatic | 1.8 | [9] |
| GCN2 | Cellular | 9.3 | [9] | |
| PERK | Enzymatic | 0.26 | [7][9] | |
| PERK | Cellular | 230 | [7][9] | |
| GCN2iB | GCN2 | Enzymatic | 2.4 | [10] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for GCN2 and PERK, highlighting their convergence on eIF2α phosphorylation and downstream events.
Caption: GCN2 Signaling Pathway Activation.
Caption: PERK Signaling Pathway Activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are generalized protocols for key experiments cited in the literature for evaluating this compound and other GCN2/PERK inhibitors.
Biochemical Kinase Assay (GCN2/PERK)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Objective: To determine the in vitro inhibitory potency (e.g., IC50) of a compound against GCN2 or PERK.
Materials:
-
Recombinant active GCN2 or PERK kinase.
-
Substrate (e.g., recombinant eIF2α).
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 2 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA).
-
Test compound (e.g., this compound) at various concentrations.
-
96-well microplates.
-
Phosphor imaging system or scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the substrate.
-
Add the diluted test compound to the wells. Include a DMSO-only control (no inhibitor) and a control with no kinase (background).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of radiolabeled phosphate incorporated into the substrate using a phosphor imaging system or scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Biochemical Kinase Assay Workflow.
Cellular Assay for GCN2/PERK Inhibition
This type of assay measures the effect of an inhibitor on the target kinase within a cellular context.
Objective: To determine the cellular potency (e.g., IC50) of a compound by measuring the inhibition of downstream signaling events.
Materials:
-
A suitable cell line (e.g., CCRF-CEM for GCN2, U2OS for PERK).[7]
-
Cell culture medium and supplements.
-
Inducer of GCN2 or PERK pathway (e.g., asparaginase for GCN2, thapsigargin for PERK).[7]
-
Test compound (e.g., this compound) at various concentrations.
-
Reagents for Western blotting or ELISA (antibodies against p-GCN2, p-eIF2α, ATF4, CHOP).
-
Lysis buffer.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified duration.
-
Induce the GCN2 or PERK pathway by adding the appropriate stressor (e.g., asparaginase or thapsigargin).
-
Incubate for a time sufficient to observe downstream signaling (e.g., phosphorylation of eIF2α and induction of ATF4).
-
Wash the cells with PBS and lyse them to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Analyze the levels of phosphorylated and total target proteins (e.g., p-eIF2α, total eIF2α, ATF4) by Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals.
-
Calculate the percentage of inhibition of the downstream marker for each compound concentration.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Cellular Assay Workflow.
Conclusion
This compound is a valuable research tool for investigating the roles of the GCN2 and PERK signaling pathways in various physiological and pathological contexts. Its dual inhibitory activity provides a means to probe the broader consequences of ISR modulation. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at understanding and targeting these critical cellular stress response pathways.
References
- 1. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gcn2 - Wikipedia [en.wikipedia.org]
- 3. What are PERK activators and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Pharmacology of Gcn2-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of Gcn2-IN-6, a potent and orally bioavailable inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: The GCN2 Signaling Pathway
GCN2 is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various environmental stresses. GCN2 is primarily activated by amino acid deprivation, which leads to an accumulation of uncharged tRNAs. This activation triggers a signaling cascade that ultimately helps cells to conserve resources and restore homeostasis.
The canonical GCN2 signaling pathway is as follows:
-
Activation: Under conditions of amino acid scarcity, uncharged tRNAs bind to the histidyl-tRNA synthetase-like domain of GCN2, leading to its autophosphorylation and activation.
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.
-
Inhibition of Global Translation: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.
-
ATF4 Translation: Paradoxically, the phosphorylation of eIF2α selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).
-
Transcriptional Regulation: ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, helping to restore amino acid homeostasis.
In the context of cancer, the GCN2 pathway can be hijacked by tumor cells to survive in the nutrient-poor microenvironment of a solid tumor. Therefore, inhibiting GCN2 presents a promising therapeutic strategy to render cancer cells more vulnerable to nutrient stress.
Quantitative Data Summary
This compound is a highly potent inhibitor of GCN2 and also exhibits significant activity against PERK, another eIF2α kinase. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | |
| GCN2 | Cellular | 9.3 | |
| PERK | Enzymatic | 0.26 | |
| PERK | Cellular | 230 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | Good | Oral | |
| Dosing Range (in vivo) | 0.3 - 3 mg/kg | Oral |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacology of this compound.
GCN2 Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant GCN2 in a cell-free system.
-
Principle: A radiometric assay is used to measure the transfer of a radiolabeled phosphate group from ATP to a substrate by the GCN2 enzyme.
-
Reagents:
-
Recombinant human GCN2 enzyme
-
Substrate (e.g., eIF2α)
-
[γ-³³P]-ATP
-
Assay buffer (containing MgCl₂, DTT, and other components to ensure optimal enzyme activity)
-
This compound (at varying concentrations)
-
-
Procedure:
-
GCN2 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³³P]-ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³³P]-ATP (e.g., via filtration and washing).
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
GCN2 Cellular Assay
This assay assesses the ability of this compound to inhibit the GCN2 pathway in a cellular context.
-
Principle: The assay measures the downstream consequences of GCN2 inhibition, typically by quantifying the levels of phosphorylated eIF2α (p-eIF2α) and ATF4 protein.
-
Cell Lines:
-
Acute lymphoblastic leukemia (ALL) CCRF-CEM cells.
-
Mouse embryonic fibroblasts (MEFs), both wild-type (WT) and GCN2-knockout (KO).
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with varying concentrations of this compound.
-
GCN2 is activated by inducing amino acid stress, for example, by treating the cells with asparaginase.
-
After a defined incubation period, cells are lysed.
-
The levels of p-GCN2, total GCN2, p-eIF2α, total eIF2α, and ATF4 are determined by Western blot analysis using specific antibodies.
-
The intensity of the protein bands is quantified, and the IC50 is determined based on the reduction of the phosphorylated or target protein levels.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Model:
-
CCRF-CEM cells are implanted subcutaneously to establish tumors.
-
-
Treatment Regimen:
-
Once tumors reach a certain size, mice are randomized into treatment groups.
-
A pretreatment with asparaginase (e.g., 1,000 U/kg) is administered to induce amino acid stress in the tumor.
-
This compound is administered orally at doses ranging from 0.3 to 3 mg/kg.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., Western blot for p-GCN2 and ATF4).
-
Mandatory Visualizations
Experimental Workflow: In Vitro and In Vivo Evaluation of this compound
Logical Relationship: this compound Mechanism of Action in Cancer Therapy
Foundational Research on GCN2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on General Control Nonderepressible 2 (GCN2) inhibitors. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the GCN2 signaling pathway, the mechanism of action of its inhibitors, and the experimental methodologies crucial for their evaluation.
Core Concepts: The GCN2 Signaling Pathway and its Role in Disease
General Control Nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the Integrated Stress Response (ISR), a crucial cellular mechanism for adapting to various environmental stresses.[1][2] GCN2 is primarily activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs.[3][4] This activation can also be triggered by other stressors such as UV irradiation, oxidative stress, and ribosome stalling.[5]
Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event leads to a global attenuation of protein synthesis, conserving resources for the cell to cope with the stress. Paradoxically, the phosphorylation of eIF2α also results in the preferential translation of specific mRNAs, most notably that of the activating transcription factor 4 (ATF4).[6][7] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses, ultimately promoting cell survival under stress.[6][7]
In the context of cancer, the GCN2 pathway is often hijacked by tumor cells to survive the nutrient-deprived and stressful microenvironment of a growing tumor.[6][8][9] Many cancers exhibit elevated GCN2 activity to maintain metabolic homeostasis and resist therapies that induce amino acid depletion, such as asparaginase.[1][8] Therefore, inhibiting GCN2 presents a promising therapeutic strategy to render cancer cells more vulnerable to nutrient stress and enhance the efficacy of other anti-cancer treatments.
GCN2 Inhibitors: Quantitative Data and Comparative Analysis
A growing number of small molecule inhibitors targeting GCN2 have been developed and are in various stages of preclinical and clinical investigation. These inhibitors typically act as ATP-competitive binders to the kinase domain of GCN2. Below is a summary of the quantitative data for some of the key GCN2 inhibitors.
| Compound Name | Type | Ki (nM) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular | Key References |
| AP030 | ATP-competitive inhibitor | 4.4 | - | 50.8 (eIF2α phosphorylation) | [7][10] |
| GCN2iB | ATP-competitive inhibitor | - | 2.4 | - | [11] |
| TAP20 | Triazolo[4,5-d]pyrimidine | - | 17 | 290 - 560 (ATF4 expression) | [11][12] |
| GZD824 (Olverembatinib) | Multi-kinase inhibitor | - | - | - | [11] |
| Compound 39 (RAPT Therapeutics) | - | - | - | - | [13] |
| A-92 (GCN2-IN-1) | - | - | - | - | [2] |
Note: The availability of specific Ki and IC50 values can vary between different publications and assay conditions.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of GCN2 inhibitors.
Biochemical Kinase Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the binding affinity of inhibitors to the GCN2 kinase domain.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the GCN2 kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibition of this interaction by a compound results in a decrease in the FRET signal.[8]
-
Materials:
-
Recombinant GCN2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, followed by a pre-mixed solution of GCN2 kinase and the Eu-labeled antibody.
-
Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.[8]
-
2. Radiometric Kinase Assay (HotSpot™)
This assay directly measures the enzymatic activity of GCN2 by quantifying the incorporation of radiolabeled phosphate into a substrate.
-
Principle: The assay utilizes [γ-³³P]-ATP as a phosphate donor and a specific substrate for GCN2, such as eIF2α. The amount of radioactivity transferred to the substrate is proportional to the kinase activity.
-
Materials:
-
Recombinant GCN2 enzyme
-
Substrate (e.g., recombinant eIF2α)
-
[γ-³³P]-ATP
-
Test compounds
-
Kinase reaction buffer
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
Set up the kinase reaction by combining GCN2 enzyme, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper or a membrane.
-
Wash the paper/membrane extensively to remove unincorporated [γ-³³P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the remaining kinase activity against the compound concentration to determine the IC50 value.
-
Cellular Assays
1. HTRF® Phospho-eIF2α (Ser52) Assay
This homogeneous time-resolved fluorescence assay is a high-throughput method to quantify the phosphorylation of eIF2α in cell lysates.
-
Principle: The assay employs two specific antibodies: one recognizing the phosphorylated form of eIF2α at Serine 52, labeled with a fluorescent donor (e.g., Europium cryptate), and another recognizing total eIF2α, labeled with a fluorescent acceptor (e.g., d2). When both antibodies bind to the same phosphorylated eIF2α molecule, FRET occurs.
-
Materials:
-
Cultured cells
-
GCN2 activator (e.g., Halofuginone, Borrelidin) or stress-inducing agent
-
Test compounds
-
HTRF® Phospho-eIF2α (Ser52) kit (containing lysis buffer, donor and acceptor antibodies)
-
HTRF-compatible plate reader
-
-
Protocol:
-
Plate cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified duration.
-
Induce GCN2 activation by adding a GCN2 activator or by inducing amino acid starvation.
-
Lyse the cells directly in the well using the provided lysis buffer.
-
Add the pre-mixed HTRF donor and acceptor antibodies to the lysate.
-
Incubate the plate at room temperature for the recommended time (e.g., 4 hours to overnight).
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and normalize the data to determine the effect of the inhibitor on eIF2α phosphorylation.[4]
-
2. Western Blot Analysis of GCN2 Pathway Activation
Western blotting is a standard technique to qualitatively and semi-quantitatively assess the levels of key proteins in the GCN2 signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Cultured cells
-
GCN2 activator or stress-inducing agent
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with the test compound and/or GCN2 activator.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.[6][10]
-
In Vivo Efficacy Studies
1. Xenograft Mouse Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the anti-tumor efficacy of GCN2 inhibitors.
-
Principle: The growth of human tumors in mice allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
GCN2 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Inject a suspension of human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the GCN2 inhibitor (and/or combination therapy) and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).[3][9]
-
Visualizing Core Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GCN2 Signaling Pathway Under Cellular Stress.
Caption: Workflow for GCN2 Inhibitor Evaluation.
References
- 1. GCN2 Polyclonal Antibody (PA5-17523) [thermofisher.com]
- 2. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GCN2 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. HTRF Human and Mouse Phospho-eIF2α (Ser52) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. researchgate.net [researchgate.net]
Gcn2-IN-6 and the Regulation of ATF4 Expression: A Technical Guide
Introduction: The GCN2 Pathway and the Integrated Stress Response
The General Control Nonderepressible 2 (GCN2) kinase is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). The ISR is a signaling network that allows cells to adapt to various stress conditions. Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the GCN2 regulatory domain, leading to its activation through autophosphorylation[1][2]. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α)[2][3]. This phosphorylation event has a dual effect: it leads to a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4)[2][4][5]. ATF4 is a key transcription factor that orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, thereby helping to restore cellular homeostasis[4][5]. The GCN2-eIF2α-ATF4 signaling module is crucial for cell survival and proliferation, particularly in nutrient-deprived environments often found in solid tumors, making it an attractive target for therapeutic intervention[4][6].
Gcn2-IN-6: A Potent and Selective GCN2 Inhibitor
This compound is a potent and orally available inhibitor of GCN2 kinase[7]. It has been shown to effectively suppress the GCN2 signaling pathway, leading to a reduction in ATF4 expression. The following tables summarize the available quantitative data for this compound and other relevant GCN2 inhibitors.
Table 1: In Vitro Potency of GCN2 Inhibitors
| Compound | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference |
| This compound | GCN2 | 1.8 | 9.3 | [7] |
| This compound | PERK | 0.26 | 230 | [7] |
| TAP20 | GCN2 | 17 | Not Reported | [8] |
Table 2: In Vivo Activity of this compound
| Compound | Dose | Route of Administration | Effect | Reference |
| This compound | 3 mg/kg | Oral | Suppressed GCN2 self-phosphorylation and downstream ATF4 to basal levels after asparaginase pretreatment in mice. | [7][9] |
Mechanism of Action: this compound in the GCN2-ATF4 Signaling Pathway
This compound acts as an ATP-competitive inhibitor of GCN2 kinase. By binding to the ATP-binding pocket of GCN2, it prevents the autophosphorylation and activation of the kinase. This inhibition blocks the subsequent phosphorylation of eIF2α, which in turn prevents the preferential translation of ATF4 mRNA. The net result is a dose-dependent decrease in the expression of ATF4 and its downstream target genes. This mechanism effectively disrupts the cell's ability to respond to amino acid deprivation.
Caption: GCN2-ATF4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on ATF4 expression.
Cell Culture and Treatment
-
Cell Lines: Use relevant cancer cell lines, such as CCRF-CEM (human acute lymphoblastic leukemia) or mouse embryonic fibroblasts (MEFs, both GCN2-wildtype and knockout)[7].
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Amino Acid Stress: To induce the GCN2 pathway, cells can be treated with L-asparaginase (which depletes asparagine) or cultured in amino acid-deficient media[7][9][10].
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with varying concentrations of this compound for the desired duration (e.g., 8-24 hours)[7][10]. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
Western Blot Analysis for Protein Expression
This protocol is used to measure the levels of total and phosphorylated GCN2 and eIF2α, as well as total ATF4.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2 (Thr899), GCN2, p-eIF2α (Ser51), eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities relative to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is used to measure the mRNA levels of ATF4 and its downstream target genes.
-
RNA Extraction: Isolate total RNA from treated cells using a commercially available kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR system with a SYBR Green master mix and specific primers for ATF4 and target genes (e.g., ASNS). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Experimental workflow for assessing the effect of this compound on ATF4 expression.
Conclusion
This compound is a valuable tool for investigating the role of the GCN2-ATF4 pathway in cellular stress responses. Its potency and oral availability also make it a promising candidate for further development as a therapeutic agent, particularly in oncology. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. By effectively inhibiting GCN2 and suppressing ATF4 expression, this compound offers a means to sensitize cancer cells to nutrient stress and potentially enhance the efficacy of other anti-cancer therapies.
References
- 1. GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels [insight.jci.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Gcn2-IN-6 In Vitro Assay: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro characterization of Gcn2-IN-6, a potent inhibitor of General Control Nonderepressible 2 (GCN2) kinase. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of the integrated stress response and the development of novel therapeutics targeting GCN2.
This compound is a powerful tool for investigating the cellular pathways governed by GCN2, a critical regulator of amino acid homeostasis. This document outlines two robust in vitro methods for quantifying the inhibitory activity of this compound: a radiometric kinase assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.
GCN2 Signaling Pathway
Under conditions of amino acid starvation, uncharged transfer RNAs (tRNAs) accumulate and bind to the GCN2 kinase domain. This binding event activates GCN2, leading to its autophosphorylation and the subsequent phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, resulting in a global reduction of protein synthesis. However, it paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid synthesis and stress adaptation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of GCN2 and thereby preventing the downstream signaling cascade.
Quantitative Data Summary
This compound demonstrates high potency for GCN2 with notable selectivity over the related eIF2α kinase, PERK, in cellular contexts. The following table summarizes the inhibitory concentrations (IC50) of this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | |
| GCN2 | Cellular | 9.3 | |
| PERK | Enzymatic | 0.26 | |
| PERK | Cellular | 230 |
Experimental Protocols
Two distinct in vitro assays are detailed below to assess the inhibitory activity of this compound against GCN2.
Protocol 1: Radiometric Kinase Assay
This protocol measures the transfer of radiolabeled phosphate from [γ-³²P]ATP to a substrate by GCN2.
Materials:
-
Recombinant human GCN2 (e.g., Abnova #P5554 or Sigma #14-934M)
-
Recombinant human eIF2S1 (eIF2α substrate, e.g., Sigma #SRP5232)
-
[γ-³²P]ATP (3000Ci/mmol, PerkinElmer)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 1 mM DTT)
-
Bovine Serum Albumin (BSA)
-
Total RNA from amino acid-starved cells (optional, for GCN2 activation)
-
SDS-PAGE gels and buffers
-
Nitrocellulose membrane
-
Autoradiography film or phosphorimager
Procedure:
-
Prepare a reaction mixture containing 0.05 µg of purified GCN2, 0.2 µg of eIF2S1, and 0.5 µg of BSA in 25 µL of kinase assay buffer.[1] If desired, include 50 ng of total RNA from glutamine-starved cells to enhance GCN2 activation.[1]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding 3 µCi of [γ-³²P]ATP.[1]
-
Incubate the reaction for 20 minutes at 30°C.[1]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[1]
-
Visualize the phosphorylated eIF2S1 by exposing the membrane to autoradiography film or a phosphorimager.[1]
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay
This protocol is a fluorescence-based binding assay that measures the displacement of a fluorescent tracer from the GCN2 ATP-binding site by an inhibitor.
Materials:
-
EIF2AK4 (GCN2) kinase (Thermo Fisher Scientific)
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
Kinase Tracer 236 (Thermo Fisher Scientific)
-
This compound (dissolved in DMSO)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A 4-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
-
Prepare a 4X solution of the this compound dilutions in 1X Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will be 20 nM kinase and 2 nM antibody.
-
Prepare a 4X tracer solution in 1X Kinase Buffer A. The final concentration will be 250 nM.
-
In a 384-well plate, add 4 µL of the 4X this compound dilution.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm and 495 nm.
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.
References
Preparing Gcn2-IN-6 Stock Solutions for Cellular and In Vivo Experiments
Introduction
Gcn2-IN-6 is a potent and orally available inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine-protein kinase that plays a pivotal role in the integrated stress response (ISR) by sensing amino acid deficiency.[1][2] GCN2 activation, triggered by uncharged tRNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction of protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.[1][3] this compound has demonstrated inhibitory activity against GCN2 in both enzymatic and cellular assays, making it a valuable tool for studying the GCN2 signaling pathway and its role in various diseases, including cancer.[4][5][6] This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research applications.
GCN2 Signaling Pathway
The GCN2 signaling pathway is a crucial cellular mechanism for adapting to amino acid starvation. Under conditions of amino acid scarcity, an accumulation of uncharged tRNAs activates GCN2. Activated GCN2 then phosphorylates eIF2α, which in turn reduces global protein synthesis to conserve resources while promoting the translation of specific mRNAs, like that of the transcription factor ATF4, to initiate a transcriptional response to the stress.
Caption: GCN2 signaling pathway under amino acid deprivation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂Cl₂F₂N₄O₃S | [5] |
| Molecular Weight | 485.29 g/mol | [5] |
| CAS Number | 2183470-09-7 | [5] |
| Appearance | Solid | [5] |
| Purity | >98% | [5] |
Table 2: this compound Inhibitory Activity
| Assay Type | Target | IC₅₀ | Reference |
| Enzymatic Assay | GCN2 | 1.8 nM | [4][5] |
| Cellular Assay | GCN2 | 9.3 nM | [4][5] |
| Enzymatic Assay | PERK | 0.26 nM | [4] |
| Cellular Assay | PERK | 230 nM | [4] |
Table 3: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (515.16 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic. | [4][5] |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for further dilution in cell culture media for in vitro experiments.
Workflow Diagram:
Caption: Workflow for preparing a high-concentration this compound stock solution.
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and final volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 485.29 g/mol * (1000 mg / 1 g) = 4.85 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4][5] Ensure the final solution is clear.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[4]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock for use in cell culture experiments.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute in culture medium: Prepare serial dilutions of the stock solution directly in the desired cell culture medium to achieve the final working concentrations.
-
Mix and apply: Gently mix the diluted solution and add it to the cells.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
Table 4: Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [4] |
| In Solvent (-20°C) | -20°C | 1 year | [4] |
| In Solvent (-80°C) | -80°C | 2 years | [4] |
It is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[8]
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Gcn2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PERK | TargetMol [targetmol.com]
- 6. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GCN2-IN-1 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Gcn2-IN-6: Application Notes and Protocols for Acute Lymphoblastic Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of Gcn2-IN-6, a potent and orally available inhibitor of General Control Nonderepressible 2 (GCN2) kinase, in the context of Acute Lymphoblastic Leukemia (ALL). The primary application of this compound in ALL is as a sensitizing agent to the standard-of-care chemotherapeutic, L-asparaginase, particularly in ALL subtypes with low basal expression of asparagine synthetase (ASNS).
Mechanism of Action
L-asparaginase exerts its anti-leukemic effect by depleting circulating asparagine. In response to this amino acid deprivation, ALL cells can activate the GCN2 signaling pathway as a survival mechanism. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of ASNS, which enables the cells to synthesize their own asparagine and thereby develop resistance to L-asparaginase.
This compound inhibits the kinase activity of GCN2, preventing the phosphorylation of eIF2α and the subsequent induction of ATF4 and ASNS.[1][2] This blockade of the GCN2-mediated stress response renders ASNS-low ALL cells unable to compensate for the asparagine depletion caused by L-asparaginase, leading to a significant reduction in protein synthesis, induction of the stress-activated MAPK pathway, and ultimately, apoptosis.[3][4][5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | GCN2 | 1.8 |
| Cellular Assay | GCN2 | 9.3 |
| Enzymatic Assay | PERK | 0.26 |
| Cellular Assay | PERK | 230 |
Data sourced from commercially available information on this compound.[6]
Table 2: Synergistic Anti-proliferative Effects of this compound with L-asparaginase in ALL cell lines
| Cell Line | Treatment | Observation | Reference |
| CCRF-CEM | This compound + L-asparaginase | Greatly sensitizes CCRF-CEM cells to asparaginase.[6] | [6] |
| ASNase-intermediate sensitive ALL cell lines | GCN2 inhibitor + L-asparaginase | Prevents ASNase-induced ASNS expression.[3] | [3] |
Table 3: In Vivo Efficacy of this compound in an ALL Xenograft Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| CCRF-CEM Xenograft | Pre-treatment with 1,000 U/kg asparaginase for 24h, followed by oral administration of this compound (3 mg/kg). | Suppressed self-phosphorylation of GCN2 and downstream effector ATF4 to basal levels 8 hours post-treatment.[2] | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GCN2 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for evaluating this compound in ALL.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound, alone and in combination with L-asparaginase, on the viability of ALL cell lines.
Materials:
-
ALL cell line (e.g., CCRF-CEM)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
L-asparaginase
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed ALL cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and L-asparaginase in culture medium.
-
Treat the cells with varying concentrations of this compound, L-asparaginase, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Data can be used to determine IC50 values and combination indices.
Western Blot Analysis
This protocol is for assessing the levels of key proteins in the GCN2 signaling pathway following treatment.
Materials:
-
ALL cells treated as in the cell viability assay.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-ASNS, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an ALL xenograft model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).
-
ALL cell line (e.g., CCRF-CEM).
-
Matrigel (optional).
-
This compound formulation for oral gavage.
-
L-asparaginase for intraperitoneal injection.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 5-10 x 10^6 ALL cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, L-asparaginase, combination).
-
Administer treatments as per the experimental design. For example, pre-treat with L-asparaginase (e.g., 1,000 U/kg, IP) 24 hours before the first dose of this compound.
-
Administer this compound (e.g., 3 mg/kg) orally, once or twice daily.
-
Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting as described above).
References
- 1. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PERK | TargetMol [targetmol.com]
Application Notes and Protocols for Studying Amino Acid Starvation using Gcn2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid starvation is a critical cellular stress that activates intricate signaling pathways to restore homeostasis. A key regulator of this process is the General Control Nonderepressible 2 (GCN2) kinase. Upon amino acid deprivation, uncharged transfer RNAs (tRNAs) accumulate and bind to the GCN2 histidyl-tRNA synthetase (HisRS)-like domain, leading to its activation.[1][2] Activated GCN2 then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3][4] This phosphorylation event has a dual effect: it globally attenuates protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, thereby facilitating adaptation to nutrient stress.[4][5]
Gcn2-IN-6 is a potent and orally available inhibitor of GCN2, offering a powerful tool to dissect the role of the GCN2 pathway in cellular responses to amino acid starvation. These application notes provide detailed protocols for utilizing this compound in various experimental settings to investigate the intricacies of the amino acid stress response.
This compound: A Potent Inhibitor of the GCN2 Kinase
This compound is a highly effective tool for studying the GCN2 signaling pathway. Its inhibitory activity has been well-characterized, demonstrating potent and selective inhibition of GCN2 kinase activity. However, it is important to note its off-target activity against PERK, another eIF2α kinase, particularly at higher concentrations.
| Compound | Target | IC50 (enzymatic assay) | IC50 (cellular assay) |
| This compound | GCN2 | 1.8 nM | 9.3 nM |
| PERK | 0.26 nM | 230 nM |
Table 1: Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, GCN2, and a key off-target kinase, PERK.
GCN2 Signaling Pathway in Amino Acid Starvation
The GCN2 signaling pathway is a central mechanism for cellular adaptation to amino acid scarcity. The following diagram illustrates the key components and their interactions upon amino acid deprivation.
Figure 1: GCN2 Signaling Pathway. This diagram illustrates the activation of the GCN2 kinase in response to amino acid starvation, leading to the phosphorylation of eIF2α, global translation inhibition, and preferential translation of ATF4.
Experimental Workflow for Studying Amino Acid Starvation with this compound
A typical experimental workflow to investigate the role of GCN2 in amino acid starvation using this compound involves several key steps, from cell culture and treatment to downstream analysis.
Figure 2: Experimental Workflow. This diagram outlines a typical experimental procedure for investigating the effects of this compound on the amino acid starvation response.
Experimental Protocols
Induction of Amino Acid Starvation in Cell Culture
Objective: To induce the amino acid starvation response in cultured cells.
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Amino acid-free medium (e.g., DMEM without specific amino acids)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in complete growth medium.
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile PBS to remove any residual amino acids.
-
Aspirate the PBS.
-
Add pre-warmed amino acid-free medium supplemented with dFBS. For complete amino acid starvation, use a medium lacking all amino acids. For specific amino acid starvation, use a medium lacking only the amino acid of interest.
-
Incubate the cells for the desired period (e.g., 1-24 hours) to induce the starvation response.
Western Blot Analysis of GCN2 Pathway Activation
Objective: To assess the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, place the cell culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for ATF4 Target Gene Expression
Objective: To measure the mRNA levels of ATF4 and its downstream target genes (e.g., ASNS, SLC7A5).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Viability Assay
Objective: To determine the effect of GCN2 inhibition on cell viability under amino acid starvation.
Materials:
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a cell counting solution (e.g., Trypan Blue)
-
DMSO
Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the appropriate conditions (control, starvation, starvation + this compound) for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vivo Xenograft Studies
Objective: To evaluate the effect of this compound on tumor growth in a mouse model under conditions of amino acid stress.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for injection
-
This compound formulated for oral administration
-
Agent to induce amino acid starvation (e.g., asparaginase)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, asparaginase alone, this compound alone, combination).
-
Administer asparaginase (e.g., intraperitoneally) to induce asparagine and glutamine depletion.
-
Administer this compound orally at the desired dose and schedule.[6]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Quantitative Data Summary
The following table provides representative data on the effective concentrations of this compound and its impact on the GCN2 pathway.
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| IC50 (Cellular) | Various | This compound | 9.3 nM | Inhibition of GCN2 activity | N/A |
| ATF4 Expression | Various cancer cell lines | TAP20 (another GCN2 inhibitor) | >1 µM | Suppression of ATF4 expression | [5] |
| In vivo Target Engagement | CCRF-CEM xenograft | This compound (compound 6d) | 3 mg/kg (oral) | Suppression of p-GCN2 and ATF4 | [6] |
Table 2: Representative Quantitative Data for this compound. This table summarizes key quantitative findings from studies utilizing this compound or similar inhibitors to modulate the GCN2 pathway.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the GCN2 kinase in the cellular response to amino acid starvation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments aimed at understanding this critical signaling pathway. By utilizing this compound, scientists can further unravel the complexities of nutrient sensing and its implications in various physiological and pathological conditions, including cancer and metabolic disorders.
References
- 1. The ribosomal P-stalk couples amino acid starvation to GCN2 activation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]
- 6. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GCN2-IN-6 in Combination with Asparaginase Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), functioning by depleting circulating asparagine.[1] However, resistance can emerge, often mediated by the upregulation of asparagine synthetase (ASNS), which allows cancer cells to synthesize their own asparagine. The General Control Nonderepressible 2 (GCN2) kinase is a key regulator of the cellular response to amino acid limitation.[2] Upon amino acid depletion, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of activating transcription factor 4 (ATF4), which upregulates the expression of genes involved in amino acid synthesis and transport, including ASNS.[2]
GCN2-IN-6 is a potent and orally available inhibitor of GCN2. By blocking the GCN2 pathway, this compound prevents the induction of ASNS in response to asparaginase treatment. This synergistic interaction enhances the anti-leukemic activity of asparaginase, particularly in cancers with low basal ASNS expression.[3][4] This document provides detailed application notes and protocols for studying the combination of this compound and asparaginase therapy in a research setting.
Data Presentation
Table 1: In Vitro Activity of GCN2 Inhibitors
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Notes | Reference |
| This compound (Compound 6d) | GCN2 | 1.8 | 9.3 | Also inhibits PERK with an enzymatic IC50 of 0.26 nM and a cellular IC50 of 230 nM. | [2] |
| GCN2iA | GCN2 | - | - | A potent and selective GCN2 inhibitor used in foundational studies. | [1] |
| GCN2iB | GCN2 | 2.4 | - | A potent and selective GCN2 inhibitor with a favorable pharmacokinetic profile for in vivo studies. | [5] |
Table 2: Synergistic Effects of GCN2 Inhibition with Asparaginase in ALL Cell Lines
| Cell Line | Basal ASNS Level | Asparaginase IC50 (U/mL) | Fold Shift in Asparaginase IC50 with GCN2iA (1 µM) | Reference |
| CCRF-CEM | Low | >1 | Significant sensitization | [1] |
| MOLT-4 | Low | ~0.001 | Significant sensitization | [1] |
| Jurkat | Low | ~0.001 | Significant sensitization | [1] |
| SEM | High | >1 | Minimal sensitization | [1] |
| RS4;11 | High | >1 | Minimal sensitization | [1] |
Table 3: In Vivo Antitumor Activity of GCN2iB and Asparaginase Combination
| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Notes | Reference |
| CCRF-CEM (ALL) | GCN2iB (10 mg/kg, b.i.d.) + Asparaginase (1,000 U/kg, q.d.) | Synergistic and potent antitumor activity | Treatment for 14 days | [1] |
| MV-4-11 (AML) | GCN2iB + Asparaginase | Robust antitumor activity | - | [6] |
| SU.86.86 (Pancreatic Cancer) | GCN2iB + Asparaginase | Synergistic tumor growth inhibition | - | [1] |
Signaling Pathways and Experimental Workflows
GCN2 Signaling Pathway in Response to Asparaginase and this compound
Caption: GCN2 signaling in response to asparaginase and its inhibition by this compound.
Experimental Workflow for Evaluating this compound and Asparaginase Combination
Caption: Experimental workflow for preclinical evaluation of this compound and asparaginase.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and asparaginase, alone and in combination, and to assess for synergistic effects.
Materials:
-
Cancer cell lines (e.g., CCRF-CEM, MOLT-4)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
L-Asparaginase (stock solution in sterile water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Note: Optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and asparaginase.
-
For single-agent treatment, add the desired concentrations of each drug to the respective wells.
-
For combination treatment, add varying concentrations of this compound and asparaginase to the wells. Include a vehicle control (DMSO) for this compound.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis.
-
Assess synergy using the Chou-Talalay method to calculate the combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis
Objective: To investigate the effect of this compound and asparaginase on the GCN2 signaling pathway and apoptosis markers.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GCN2, anti-phospho-eIF2α, anti-ATF4, anti-ASNS, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and/or asparaginase for the desired time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of the combination of this compound and asparaginase.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Cancer cell line for implantation (e.g., CCRF-CEM)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
L-Asparaginase for intraperitoneal injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 CCRF-CEM cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, asparaginase alone, and the combination).
-
Administer this compound via oral gavage (e.g., 10 mg/kg, twice daily).
-
Administer asparaginase via intraperitoneal injection (e.g., 1,000 U/kg, once daily).
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Analyze the tumor growth data and compare the different treatment groups for statistical significance.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.
References
- 1. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dracenpharma.com [dracenpharma.com]
Application Notes and Protocols for In Vivo Studies of Gcn2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcn2-IN-6 is a potent and orally bioavailable small molecule inhibitor of General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR).[1][2] In the tumor microenvironment, where nutrient availability can be limited, cancer cells often hijack the GCN2 signaling pathway to survive and proliferate.[1][3][4] Inhibition of GCN2, therefore, presents a promising therapeutic strategy to sensitize cancer cells to nutrient stress and enhance the efficacy of other anticancer agents.[5][6] These application notes provide detailed protocols for the in vivo experimental design and evaluation of this compound in preclinical cancer models.
GCN2 Signaling Pathway in Cancer
Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the GCN2 regulatory domain, leading to its activation. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn suppresses global protein synthesis while promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[7] ATF4 is a key transcription factor that upregulates genes involved in amino acid synthesis and transport, thereby helping cancer cells adapt to nutrient-deprived conditions.[2][7] By inhibiting GCN2, this compound blocks this adaptive response, leading to reduced tumor cell survival and proliferation.[6]
Caption: GCN2 signaling pathway in cancer under amino acid deprivation and the point of inhibition by this compound.
Quantitative Data Summary
This section summarizes representative quantitative data from preclinical in vivo studies of GCN2 inhibitors.
Table 1: In Vivo Efficacy of GCN2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| This compound | CCRF-CEM (ALL) Xenograft | 3 mg/kg, single oral dose | Inhibition of p-GCN2 and ATF4 | Suppression to basal levels at 8h | [6] |
| AP030 | MOLM-16 (AML) Xenograft | 0.5-5 mg/kg, q.d., oral | Tumor Growth Inhibition (TGI) | 97.37% TGI at 5 mg/kg | [5] |
| AP030 | CCRF-CEM (ALL) Systemic Model | Not specified | Tumor Growth Inhibition (TGI) | 79.33% TGI in combination with asparaginase | [5] |
| Compound 39 | LL2 Syngeneic Model | 15 mg/kg, BID, oral | GCN2 Engagement & TGI | ≥80% engagement, significant TGI | [8] |
Table 2: Pharmacokinetic Parameters of this compound (Compound 6d) in Mice
| Parameter | Value |
| Dose | 10 mg/kg, oral |
| Cmax | 1.5 µg/mL |
| Tmax | 2.0 h |
| AUC | 6.1 µg·h/mL |
| Bioavailability (F%) | 41% |
Note: This data is for a related compound and should be considered representative. Specific pharmacokinetic studies for this compound should be conducted.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Preparation and Administration of this compound Formulation
Objective: To prepare a stable formulation of this compound for oral administration in mice and to detail the oral gavage procedure.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (20-22 gauge, straight or curved)
-
1 mL syringes
Formulation Preparation (Example for a 1 mg/mL solution):
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
In a separate tube, prepare the vehicle solution: 5% Tween-80 in 0.5% methylcellulose.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to create a homogenous suspension.
-
Sonicate the final formulation for 5-10 minutes to ensure uniform particle size.
-
Prepare fresh daily and keep on ice until administration.
Oral Gavage Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume (typically 10 mL/kg).[9]
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.[11]
-
Gently insert the feeding needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[12]
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus.[13]
-
Slowly administer the calculated volume of the this compound formulation.[10]
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 10-15 minutes post-dosing for any signs of distress.[12]
Caption: Workflow for the oral administration of this compound to mice.
Protocol 2: Xenograft Tumor Model and Efficacy Study
Objective: To establish a subcutaneous xenograft tumor model and assess the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., CCRF-CEM for acute lymphoblastic leukemia)
-
Matrigel
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)[14]
-
Sterile PBS
-
27-30 gauge needles and 1 mL syringes
-
Digital calipers
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[14]
-
Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control orally according to the predetermined dosing schedule (e.g., daily for 21 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Protocol 3: Pharmacodynamic Analysis of GCN2 Pathway Inhibition
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of GCN2 and the expression of ATF4 in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-GCN2, anti-GCN2, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 8 hours), euthanize the mice and surgically excise the tumors.[6] Immediately snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of p-GCN2 and ATF4 to total GCN2 and a loading control (e.g., β-actin), respectively.
References
- 1. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapt.com [rapt.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - GCN2 regulates pancreatic β cell mass by sensing intracellular amino acid levels [insight.jci.org]
- 8. Item - Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy - American Chemical Society - Figshare [acs.figshare.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. scribd.com [scribd.com]
- 14. Cancer Cell Line Efficacy Studies [jax.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Gcn2-IN-6: A Potent Tool for Investigating GCN2 Kinase in Neurobiology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
General Control Nonderepressible 2 (GCN2), an eIF2α kinase, is a critical sensor of cellular stress, particularly amino acid deprivation. In the complex environment of the nervous system, GCN2 plays a multifaceted role in neuronal homeostasis, development, and the response to pathological conditions. Its activation is implicated in processes ranging from neurite outgrowth to neurodegeneration. Gcn2-IN-6 is a potent and orally available inhibitor of GCN2, offering a valuable pharmacological tool to dissect the intricate functions of this kinase in neurobiological research and drug development. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying GCN2's role in neuronal function and disease.
GCN2 Signaling Pathway in Neurobiology
Under conditions of cellular stress, such as amino acid starvation or ribosome stalling, GCN2 is activated. This activation leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event reduces global protein synthesis while selectively promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid metabolism, transport, and stress responses, collectively known as the Integrated Stress Response (ISR). In neurobiology, this pathway is crucial for neuronal survival under stress but can also contribute to pathological processes in chronic neurodegenerative diseases.
Quantitative Data for this compound
This compound is a highly potent inhibitor of GCN2 kinase activity. Its efficacy has been determined in both enzymatic and cellular assays.
| Parameter | Value | Assay Type | Reference |
| GCN2 IC50 | 1.8 nM | Enzymatic Assay | [1] |
| GCN2 IC50 | 9.3 nM | Cellular Assay | [1] |
| PERK IC50 | 0.26 nM | Enzymatic Assay | [1] |
| PERK IC50 | 230 nM | Cellular Assay | [1] |
| In Vivo Efficacy | 3 mg/kg | Oral Administration (Mouse) | [1] |
Note on Selectivity: While this compound is a potent GCN2 inhibitor, it also exhibits high potency against PERK in enzymatic assays. However, it shows a greater than 25-fold selectivity for GCN2 over PERK in cellular assays.[2] Researchers should consider this cross-reactivity when designing experiments and interpreting results.
Experimental Protocols
Protocol 1: Inhibition of GCN2 in Primary Neuronal Cultures
This protocol describes the use of this compound to inhibit GCN2 activity in primary cortical or hippocampal neurons.
Materials:
-
This compound (prepare stock solutions in DMSO, store at -20°C)
-
Primary cortical or hippocampal neurons (cultured on poly-D-lysine or other suitable matrix)[3]
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Amino acid-free medium (for inducing GCN2 activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture primary neurons to the desired stage of development.[3]
-
This compound Preparation: Prepare a working solution of this compound in pre-warmed neuronal culture medium. The final concentration will need to be optimized, but a starting range of 10 nM to 1 µM is recommended based on cellular IC50 values. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Induction of GCN2 Activity (Optional): To study the inhibitory effect of this compound under conditions of GCN2 activation, stress the neurons. A common method is to replace the culture medium with amino acid-free medium for a defined period (e.g., 1-6 hours).
-
Treatment:
-
For studying the effect on basal GCN2 activity, add the this compound working solution directly to the culture medium.
-
For studying the inhibition of induced activity, pre-incubate the neurons with the this compound working solution for a specified time (e.g., 30-60 minutes) before inducing stress.
-
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of GCN2 and eIF2α, and the expression levels of ATF4. A decrease in the ratio of p-GCN2/GCN2, p-eIF2α/eIF2α, and ATF4 levels in the this compound treated group compared to the vehicle control will indicate successful inhibition of the GCN2 pathway.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for the oral administration of this compound to mice, adapted from a study in a xenograft model and relevant for neurodegenerative disease models.[1][2] A recent study has shown the therapeutic potential of a pharmacological GCN2 inhibitor in a mouse model of amyotrophic lateral sclerosis (ALS).[4]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Mouse model of a neurodegenerative disease (e.g., SOD1G93A mice for ALS)[4]
-
Oral gavage needles
-
Equipment for behavioral testing (e.g., rotarod, grip strength meter)
-
Tissue processing reagents for immunohistochemistry or western blotting
Procedure:
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
Dosing: Based on previous in vivo studies, a starting dose of 3 mg/kg administered orally once daily can be used.[1][2] The optimal dose and frequency may need to be determined empirically for the specific disease model and experimental endpoints.
-
Administration: Administer the this compound suspension or vehicle to the mice via oral gavage.
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Behavioral Analysis: Perform relevant behavioral tests at specified time points to assess the effect of GCN2 inhibition on disease progression.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain and spinal cord tissues. Tissues can be processed for:
-
Western Blotting: To confirm target engagement by measuring the levels of p-GCN2, p-eIF2α, and ATF4 in the CNS.
-
Immunohistochemistry: To assess neuronal survival, protein aggregation, or other pathological hallmarks of the disease.
-
Protocol 3: Neurite Outgrowth Assay
GCN2 has been shown to be a strong inhibitor of spontaneous neurite outgrowth.[1] This assay can be used to assess the effect of GCN2 inhibition by this compound on neuronal development.
Materials:
-
Neuronal cell line (e.g., N2a) or primary neurons
-
This compound
-
Differentiation medium (e.g., reduced serum medium for N2a cells)
-
Microscopy equipment with image analysis software
Procedure:
-
Cell Plating: Plate neuronal cells at a suitable density in multi-well plates.
-
Treatment: After allowing the cells to adhere, replace the medium with differentiation medium containing various concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
Imaging: Capture images of the cells using a microscope.
-
Analysis: Quantify neurite outgrowth using image analysis software. Parameters to measure may include the percentage of cells with neurites, the average neurite length, and the number of neurites per cell. An increase in neurite outgrowth in the presence of this compound would suggest that GCN2 activity tonically suppresses this process.
Logical Framework for a Research Project
The following diagram illustrates a logical workflow for a research project aimed at elucidating the role of GCN2 in a specific neurobiological context using this compound.
Conclusion
This compound is a powerful and specific tool for probing the function of GCN2 in the nervous system. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the role of GCN2 in neuronal health and disease. Careful consideration of the inhibitor's selectivity and appropriate experimental controls will be crucial for generating robust and reliable data. The use of this compound in neurobiological research holds significant promise for uncovering novel therapeutic targets for a range of neurological disorders.
References
- 1. IMPACT Is a Developmentally Regulated Protein in Neurons That Opposes the Eukaryotic Initiation Factor 2α Kinase GCN2 in the modulation of Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GCN2 inhibition reduces mutant SOD1 clustering and toxicity and delays disease progression in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of p-GCN2 Inhibition by Gcn2-IN-6 via Western Blot
Introduction
General Control Nonderepressible 2 (GCN2) is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR) by sensing amino acid deprivation.[1][2][3] Upon activation by uncharged tRNA, GCN2 autophosphorylates at Threonine 899 (in humans) and subsequently phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[4][5] This action reduces global protein synthesis while selectively promoting the translation of stress-response genes, such as ATF4, to restore cellular homeostasis.[1][2][6] Given its role in tumor cell survival under nutrient-limited conditions, GCN2 has emerged as a significant target for cancer therapy.[1][6]
Gcn2-IN-6 is a potent, ATP-competitive inhibitor of GCN2.[7][8] It effectively suppresses GCN2 autophosphorylation and downstream signaling.[7] This protocol provides a detailed method for treating cells with this compound and subsequently measuring the inhibition of GCN2 activation by detecting the levels of phosphorylated GCN2 (p-GCN2) using western blot analysis.
Mechanism of Action
Under conditions of amino acid stress, uncharged tRNAs bind to the histidyl-tRNA synthetase-like (HisRS) domain of GCN2, inducing a conformational change that activates its kinase domain. The activated kinase then autophosphorylates itself, a key step for its full activity towards substrates like eIF2α. This compound competes with ATP for binding to the kinase domain, thereby preventing both GCN2 autophosphorylation and the subsequent phosphorylation of its downstream targets.
Quantitative Data
The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays. This data is essential for determining appropriate experimental concentrations.
| Assay Type | Target | IC50 Value | Reference |
| Enzymatic Assay | GCN2 | 1.8 nM | [7] |
| Cellular Assay | GCN2 | 9.3 nM | [7] |
| Enzymatic Assay | PERK | 0.26 nM | [7] |
| Cellular Assay | PERK | 230 nM | [7] |
Note: this compound also exhibits potent activity against PERK, another eIF2α kinase. This should be considered when interpreting results, especially at higher concentrations.
Signaling Pathway and Inhibition
References
- 1. pnas.org [pnas.org]
- 2. General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phosphorylation of GCN2 by mTOR confers adaptation to conditions of hyper-mTOR activation under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-GCN2 (Thr899) (E1V9M) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Gcn2-IN-6 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potent and orally available GCN2 inhibitor, Gcn2-IN-6, in preclinical xenograft models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available research.
Introduction to this compound
This compound is a highly potent inhibitor of General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that plays a pivotal role in the integrated stress response (ISR).[1][2][3] Under conditions of amino acid deprivation, a common feature of the tumor microenvironment, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[4] This event, in turn, promotes the translation of activating transcription factor 4 (ATF4), a key regulator of genes involved in amino acid synthesis, transport, and stress adaptation.[4][5] By inhibiting GCN2, this compound disrupts this survival pathway, making cancer cells more susceptible to nutrient stress and other therapeutic agents.[1][3]
GCN2 Signaling Pathway
The GCN2 signaling cascade is a critical cellular response to amino acid deficiency. The pathway is initiated by the accumulation of uncharged tRNAs, which bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, leading to a global reduction in protein synthesis but a preferential translation of ATF4 mRNA. ATF4, a transcription factor, then upregulates genes involved in amino acid metabolism and stress response, promoting cell survival.
Caption: The GCN2 signaling pathway in response to amino acid deprivation.
Experimental Protocols
This section provides detailed protocols for conducting xenograft studies with this compound.
Cell Line Selection and Culture
A variety of human cancer cell lines can be used for xenograft studies. The choice of cell line should be based on the research question and the expression of the GCN2 pathway components.
Table 1: Recommended Cell Lines for this compound Xenograft Studies
| Cell Line | Cancer Type | Rationale |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Demonstrated sensitivity to this compound in combination with asparaginase.[1][3] |
| SNG-M | Endometrial Cancer (ARID1A mut) | Shows sensitivity to GCN2 activation. |
| RL95-2 | Endometrial Cancer (ARID1A mut) | Another ARID1A-mutated endometrial cancer cell line sensitive to GCN2 modulation. |
| AsPC-1 | Pancreatic Cancer | Known to be sensitive to amino acid deprivation. |
| MiaPaCa-2 | Pancreatic Cancer | Commonly used pancreatic cancer model. |
| HCT116 | Colon Cancer | Widely used colon cancer cell line. |
Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Regularly test cells for mycoplasma contamination.
Xenograft Model Establishment
Immunocompromised mice are essential for establishing human tumor xenografts. The choice of mouse strain can influence tumor take rate and growth characteristics.
Table 2: Recommended Mouse Strains for Xenograft Models
| Mouse Strain | Immunodeficiency | Key Features |
| Athymic Nude | T-cell deficient | Suitable for many subcutaneous tumor models. |
| SCID | B and T-cell deficient | Higher level of immunodeficiency than nude mice. |
| NOD/SCID | B, T-cell, and NK cell deficient, defective macrophages | Suitable for a wide range of human tumors, including hematological malignancies. |
| NSG | Severely immunodeficient (lacks B, T, and NK cells) | Highest level of immunodeficiency, suitable for patient-derived xenografts (PDX). |
Subcutaneous Xenograft Protocol:
-
Harvest cancer cells during the logarithmic growth phase.
-
Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells to the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth and overall health.
This compound Formulation and Administration
This compound is orally bioavailable. Proper formulation is crucial for consistent in vivo results.
Table 3: this compound In Vivo Formulation and Dosing
| Parameter | Recommendation | Reference |
| Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [2] |
| Dosage Range | 0.3 - 3 mg/kg (can be adjusted based on the model) | [1][3] |
| Administration | Oral gavage | [1][3] |
| Dosing Frequency | Once or twice daily |
Formulation Protocol:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween 80, and mix well.
-
Finally, add saline to the desired final volume and concentration.
-
Prepare the formulation fresh daily.
Experimental Workflow
A typical xenograft study with this compound involves several key stages, from tumor implantation to endpoint analysis.
Caption: A generalized experimental workflow for a this compound xenograft study.
Tumor Growth and Pharmacodynamic Analysis
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
Pharmacodynamic (PD) Analysis:
At the end of the study, or at specified time points, tumors should be harvested to assess the in vivo target engagement of this compound.
Western Blot Protocol for GCN2 Pathway:
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-GCN2 (Thr899)
-
Total GCN2
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Table 4: Expected Pharmacodynamic Effects of this compound
| Biomarker | Expected Change with this compound Treatment |
| p-GCN2 (Thr899) | Decrease |
| p-eIF2α (Ser51) | Decrease |
| ATF4 | Decrease |
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects. A significant reduction in tumor growth and the modulation of pharmacodynamic markers in the this compound treated group compared to the vehicle control would indicate successful target engagement and anti-tumor efficacy.
Disclaimer: These are general guidelines. Specific experimental parameters may need to be optimized for different cell lines and mouse models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gcn2-IN-6 Technical Support Center: Managing Off-Target Effects on PERK
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Gcn2-IN-6, with a specific focus on its known off-target effects on the PERK kinase. This resource offers troubleshooting advice and frequently asked questions to ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally available small molecule inhibitor of the General control nonderepressible 2 (GCN2) kinase. GCN2 is a crucial sensor of amino acid deprivation that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs like ATF4.
Q2: Does this compound have off-target effects?
Yes, this compound is known to have off-target activity against the PKR-like endoplasmic reticulum kinase (PERK).[1][2] PERK is another eIF2α kinase that is activated by endoplasmic reticulum (ER) stress. Both GCN2 and PERK are key components of the Integrated Stress Response (ISR).
Q3: How significant is the off-target inhibition of PERK by this compound?
The inhibitory potency of this compound against PERK is significant, particularly in enzymatic assays. However, there is a notable difference in its potency in cellular environments, where it shows a degree of selectivity for GCN2 over PERK.[2]
Q4: What are the potential consequences of PERK co-inhibition in my experiments?
Co-inhibition of PERK can lead to confounding results, especially in studies focused on the specific roles of GCN2 in cellular stress responses. Since both kinases converge on phosphorylating eIF2α, the observed phenotype may not be solely attributable to GCN2 inhibition.[3][4][5][6] For example, if you are investigating the role of GCN2 in response to a stimulus that also induces ER stress, the off-target inhibition of PERK by this compound could mask or alter the true GCN2-dependent effects.
Q5: How can I differentiate between GCN2- and PERK-specific effects when using this compound?
To dissect the specific contributions of GCN2 and PERK, it is recommended to use cellular systems where one of the kinases is genetically ablated (e.g., knockout or siRNA-mediated knockdown). Comparing the effects of this compound in wild-type cells versus GCN2-knockout or PERK-knockout cells can help attribute the observed responses to the correct kinase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly strong inhibition of eIF2α phosphorylation. | The experimental stressor may be activating both GCN2 and PERK pathways. This compound is inhibiting both kinases, leading to a more potent effect. | - Assess the activation state of both GCN2 (e.g., via autophosphorylation) and PERK (e.g., via autophosphorylation or downstream targets like CHOP) in your model system. - Use a more selective PERK inhibitor as a control to understand the contribution of the PERK pathway. - Titrate this compound to a concentration that provides maximal GCN2 inhibition with minimal PERK inhibition, if a cellular window exists. |
| Discrepancy between in vitro kinase assay data and cellular data. | Differences in ATP concentrations between enzymatic and cellular environments can affect inhibitor potency.[2] Cellular uptake and metabolism of the compound can also play a role. | - When possible, use cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. - Rely on cellular assays that measure downstream pathway markers (e.g., ATF4 for GCN2, CHOP for PERK) to determine the effective concentration in your specific cell type. |
| Inconsistent results across different cell lines. | The relative expression and contribution of GCN2 and PERK to the ISR can vary significantly between cell types. | - Characterize the basal expression levels of GCN2 and PERK in your cell lines of interest. - Perform baseline experiments to determine which stress stimuli (e.g., amino acid starvation for GCN2, thapsigargin for PERK) activate each pathway in your specific models. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound against GCN2 and PERK.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Notes |
| GCN2 | 1.8 | Data from in-house enzymatic assays.[1] |
| PERK | 0.26 | The ATP concentration used in the PERK enzyme assay (4 µM) was significantly lower than that used in the GCN2 enzyme assay (190 µM), which can influence IC50 values for ATP-competitive inhibitors.[2] |
Table 2: Cellular Inhibition
| Target Pathway | Cellular Assay Readout | Cell Line | IC50 (nM) | Selectivity (GCN2 vs PERK) |
| GCN2 | ATF4 induction | Various | 9.3 | 25-fold[2] |
| PERK | CHOP expression | U2OS | 230 |
Experimental Protocols
1. Cellular GCN2 Inhibition Assay (ATF4 Induction)
This protocol is designed to assess the cellular potency of this compound by measuring the inhibition of ATF4, a downstream target of GCN2.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pretreat cells with a serial dilution of this compound for 1-2 hours.
-
GCN2 Activation: Induce amino acid starvation to activate the GCN2 pathway. A common method is to treat cells with asparaginase to deplete asparagine.[1][2]
-
Incubation: Incubate for a predetermined time (e.g., 8 hours) to allow for ATF4 expression.
-
Lysis and Analysis: Lyse the cells and analyze ATF4 protein levels by Western blot or a quantitative immunoassay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of ATF4 inhibition against the log concentration of this compound.
2. Cellular PERK Inhibition Assay (CHOP Expression)
This protocol evaluates the off-target inhibitory effect of this compound on the PERK pathway by measuring the expression of CHOP, a downstream target of PERK.
-
Cell Seeding: Plate U2OS cells or another suitable cell line in a multi-well plate and allow them to adhere.
-
Compound Treatment: Pretreat cells with a serial dilution of this compound for 1-2 hours.
-
PERK Activation: Induce ER stress to activate the PERK pathway. Thapsigargin is a commonly used agent for this purpose.[2]
-
Incubation: Incubate for a sufficient time to induce CHOP expression (e.g., 16 hours).
-
Lysis and Analysis: Lyse the cells and measure CHOP expression levels, typically by quantitative PCR (qPCR) of CHOP mRNA or by Western blot of CHOP protein.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of CHOP induction inhibition against the log concentration of this compound.
Visualizations
Signaling Pathways
Caption: GCN2 and PERK signaling pathways converge on eIF2α.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the cellular selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PERK and GCN2 contribute to eIF2alpha phosphorylation and cell cycle arrest after activation of the unfolded protein response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Gcn2-IN-6 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Gcn2-IN-6 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dissolution due to high concentration or insufficient mixing. | This compound has a high solubility in DMSO (250 mg/mL)[1]. To aid dissolution, sonication is recommended[1]. Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility. |
| Precipitation of this compound in Aqueous Solutions | This compound has low aqueous solubility. Adding the DMSO stock solution too quickly to an aqueous buffer or media can cause the compound to precipitate. | When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to do so in a stepwise manner with constant mixing. Avoid a rapid change in solvent polarity. |
| Inconsistent Experimental Results | Potential degradation of this compound due to improper storage or handling. Multiple freeze-thaw cycles of the DMSO stock solution can lead to degradation. | Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles[1]. Store aliquots at -80°C for long-term stability (up to 1 year)[1]. For short-term use (within one week), aliquots can be stored at 4°C[1]. |
| Cell Toxicity Observed | The concentration of DMSO in the final experimental solution may be too high. | For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity[1]. It is recommended to perform a vehicle control experiment with the same final DMSO concentration to assess any potential effects on the cells[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 250 mg/mL (515.16 mM)[1].
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, add the appropriate volume of high-purity DMSO to your vial of this compound powder to achieve the desired concentration. Sonication is recommended to ensure complete dissolution[1]. For detailed steps, refer to the Experimental Protocols section below.
Q3: What are the proper storage conditions for this compound?
A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term stability, which can be up to 1 year[1]. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[1]. For use within one week, aliquots may be kept at 4°C[1].
Q4: Is this compound stable at room temperature?
Q5: What is the maximum recommended concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-related toxicity in cell culture, the final concentration of DMSO should generally be kept below 0.1%[1]. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 485.29 g/mol | [1] |
| Solubility in DMSO | 250 mg/mL (515.16 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
| Short-term Storage (in DMSO) | 4°C for up to 1 week | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing (if necessary): If not pre-weighed, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the mass of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 485.29), you would add 206.1 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the this compound powder.
-
Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
GCN2 Signaling Pathway
The General Control Nonderepressible 2 (GCN2) kinase is a key regulator of the integrated stress response (ISR). It is primarily activated by amino acid starvation. Under such stress conditions, an accumulation of uncharged tRNAs leads to the activation of GCN2. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as other stress response genes, to restore cellular homeostasis.
Caption: The GCN2 signaling pathway activated by amino acid starvation.
References
Technical Support Center: Troubleshooting Inconsistent Gcn2-IN-6 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Gcn2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small molecule inhibitor of the General Control Nonderepressible 2 (GCN2) kinase.[1] GCN2 is a crucial sensor of amino acid deprivation and other cellular stresses.[2][3] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). This compound competitively binds to the ATP-binding site of GCN2, thereby inhibiting its kinase activity.
Q2: What are the known off-target effects of this compound?
The most prominent off-target effect of this compound is the inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), another eIF2α kinase involved in the integrated stress response.[1][4] While this compound is highly potent against GCN2, it also shows significant activity against PERK, particularly in enzymatic assays.[1][4] Researchers should consider this off-target activity when interpreting experimental results.
Q3: I am observing an unexpected increase in GCN2 pathway activation at low concentrations of this compound. What could be the cause?
This phenomenon is known as "paradoxical activation" and has been observed with several ATP-competitive kinase inhibitors, including some GCN2 inhibitors.[5][6] At low concentrations, the inhibitor may bind to one protomer of the GCN2 dimer, inducing a conformational change that allosterically activates the other protomer, leading to increased autophosphorylation and signaling.[6] At higher concentrations, the inhibitor occupies the ATP-binding sites of both protomers, resulting in the expected inhibition. When encountering this, it is crucial to perform a dose-response curve to identify the concentration range for effective inhibition versus paradoxical activation.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to one year. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guides
Inconsistent Western Blot Results for GCN2 Pathway Markers (p-GCN2, p-eIF2α, ATF4)
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak signal for phosphorylated proteins (p-GCN2, p-eIF2α) | Inadequate induction of GCN2 activation. | Ensure your experimental model (e.g., cell line) expresses GCN2 and that you are using an appropriate stressor to induce its activation (e.g., amino acid starvation, asparaginase treatment). |
| Suboptimal antibody performance. | Use a validated antibody for your specific application. Check the antibody datasheet for recommended dilutions and blocking conditions. Include a positive control to confirm antibody activity. | |
| Dephosphorylation of target proteins during sample preparation. | Work quickly on ice and use lysis buffers supplemented with phosphatase inhibitors. | |
| High background on the Western blot | Blocking agent is masking the epitope or causing non-specific binding. | For phosphorylated proteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as casein in milk is a phosphoprotein and can lead to high background. |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Inconsistent band intensities between replicates | Uneven protein loading. | Quantify protein concentration accurately using a method like the BCA assay and ensure equal loading in all lanes. Normalize to a loading control like β-actin or GAPDH. |
| Variability in this compound activity. | Ensure consistent preparation and storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
Variability in Cell-Based Assay Results (e.g., Cell Viability, Proliferation)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation data | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Degradation or precipitation of this compound in culture media. | Prepare fresh drug dilutions for each experiment. Visually inspect the media for any signs of precipitation. | |
| Unexpected cellular toxicity | Off-target effects of this compound. | Consider the off-target inhibition of PERK. Use GCN2 knockout/knockdown cells as a control to confirm that the observed phenotype is GCN2-dependent. |
| Paradoxical activation at low concentrations. | Perform a thorough dose-response analysis to determine the optimal inhibitory concentration. |
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Assay Type |
| IC50 (GCN2) | 1.8 nM | - | Enzymatic Assay[1] |
| IC50 (GCN2) | 9.3 nM | - | Cellular Assay[1] |
| IC50 (PERK) | 0.26 nM | - | Enzymatic Assay[1][4] |
| IC50 (PERK) | 230 nM | - | Cellular Assay[1][4] |
| In Vivo Efficacy | Suppression of p-GCN2 and ATF4 at 3 mg/kg | Mice | Oral Administration[1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Cmax | 1201 ng/mL |
| AUC (oral) | 2588 ng*h/mL |
| Bioavailability (F%) | 79.9% |
Experimental Protocols
Protocol 1: Western Blot Analysis of GCN2 Pathway Inhibition
This protocol describes the steps to assess the inhibition of the GCN2 signaling pathway by this compound in cultured cells following amino acid starvation.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Amino Acid Starvation and this compound Treatment:
-
Wash cells once with pre-warmed PBS.
-
Replace the complete medium with an amino acid-deficient medium (e.g., HBSS or medium lacking a specific amino acid like leucine).
-
Add this compound at the desired final concentrations (a dose-response from 10 nM to 10 µM is recommended to identify the optimal inhibitory concentration and observe any paradoxical activation). Include a DMSO vehicle control.
-
Incubate for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: GCN2 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
potential for Gcn2-IN-6 experimental artifacts
Welcome to the technical support center for Gcn2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small molecule inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial sensor of amino acid deprivation that, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as activating transcription factor 4 (ATF4), to restore cellular homeostasis.
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the inhibition of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), another eIF2α kinase involved in the unfolded protein response. This dual inhibition is a critical consideration in experimental design and data interpretation.
Q3: Can this compound paradoxically activate the GCN2 pathway?
Yes, it has been reported that some ATP-competitive kinase inhibitors can paradoxically activate GCN2 at low concentrations.[1][2][3] This phenomenon is thought to occur through the binding of the inhibitor to one kinase in the GCN2 dimer, leading to a conformational change that allosterically activates the other kinase.[1][3]
Q4: What are the key downstream markers to assess this compound activity?
The most common downstream markers to assess the activity of this compound are the phosphorylation status of GCN2 (p-GCN2), the phosphorylation of its direct substrate eIF2α (p-eIF2α), and the expression level of the transcription factor ATF4.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent changes in p-eIF2α and ATF4 levels.
Possible Cause 1: Off-target inhibition of PERK.
-
Explanation: this compound also inhibits PERK, which is activated by endoplasmic reticulum (ER) stress. If your experimental conditions induce ER stress, the observed effects on p-eIF2α and ATF4 may be due to PERK inhibition rather than GCN2 inhibition.
-
Troubleshooting Steps:
-
Assess ER Stress Markers: Perform a Western blot for markers of ER stress, such as BiP (GRP78) and CHOP. An increase in these markers suggests ER stress is a confounding factor.
-
Use a PERK-specific Inhibitor: As a control, treat cells with a selective PERK inhibitor to dissect the relative contributions of GCN2 and PERK inhibition to your observations.
-
GCN2 Knockout/Knockdown Cells: The most definitive control is to use GCN2 knockout or knockdown cells. If the effect of this compound persists in these cells, it is likely mediated by an off-target mechanism.[4]
-
Possible Cause 2: Paradoxical activation of GCN2.
-
Explanation: At low concentrations, this compound may activate rather than inhibit GCN2, leading to an increase in p-GCN2, p-eIF2α, and ATF4.[1][2]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A biphasic or "bell-shaped" dose-response curve, where you see an increase in pathway activation at low concentrations and inhibition at high concentrations, is indicative of paradoxical activation.
-
Time-Course Experiment: Analyze the kinetics of pathway activation and inhibition at different time points after treatment.
-
Issue 2: No observable effect of this compound on the GCN2 pathway.
Possible Cause 1: GCN2 is not activated in your experimental model.
-
Explanation: this compound is an inhibitor, so it will only have an effect if the GCN2 pathway is active. The primary activator of GCN2 is amino acid starvation.
-
Troubleshooting Steps:
-
Induce GCN2 Activation: Include a positive control where you activate the GCN2 pathway, for example, by starving the cells of a specific amino acid like leucine or by using a compound like halofuginone.[5]
-
Confirm Pathway Activation: Before testing the inhibitor, confirm that your chosen stress condition robustly induces p-GCN2, p-eIF2α, and ATF4 expression.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: The concentration of this compound, incubation time, or cell density may not be optimal for your specific cell line and experimental setup.
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the time point of maximal pathway inhibition.
-
Quantitative Data Summary
| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) |
| This compound | GCN2 | 1.8 nM | 9.3 nM |
| This compound | PERK | 0.26 nM | 230 nM |
Experimental Protocols
Protocol 1: Western Blot Analysis of GCN2 Pathway Activation and Inhibition
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
GCN2 Activation (Positive Control): To activate the GCN2 pathway, incubate cells in amino acid-free media (e.g., leucine-free DMEM) for a predetermined time (e.g., 2-4 hours).
-
This compound Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours before inducing GCN2 activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay.
-
Treatment: Treat cells with a range of concentrations of this compound, alone or in combination with another compound of interest. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: GCN2 Signaling Pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for studying this compound effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Activation of the integrated stress response by inhibitors of its kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gcn2-IN-6 in Cell Culture
Welcome to the technical support center for Gcn2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of General control nonderepressible 2 (GCN2), a serine/threonine-protein kinase that plays a central role in the integrated stress response (ISR) by sensing amino acid deprivation.[1][2] Upon activation by uncharged tRNA, GCN2 phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.[2][3] By inhibiting GCN2, this compound prevents this adaptive response, which can be particularly effective in sensitizing cancer cells to therapies that induce amino acid stress, such as asparaginase.
Q2: Does this compound have known off-target effects?
Yes, this compound is also a potent inhibitor of PKR-like endoplasmic reticulum kinase (PERK), another eIF2α kinase involved in the ISR, with a cellular IC50 of 230 nM.[1] This off-target activity is important to consider when interpreting experimental results, as PERK inhibition can also impact cell viability and stress responses. The selectivity for GCN2 over PERK in cellular assays is approximately 25-fold.[1]
Q3: What is the expected effect of this compound as a single agent on cell viability?
As a single agent, this compound generally shows modest effects on the viability of cancer cell lines under standard culture conditions. The primary utility of this compound is often observed in combination with other agents that induce amino acid stress. For example, it can sensitize acute lymphoblastic leukemia (ALL) cells to asparaginase treatment. However, some studies with other GCN2 inhibitors have shown a reduction in the viability of certain cancer cell lines, like acute myeloid leukemia (AML), when used as a single agent.
Q4: How does GCN2 inhibition affect cell fate (survival vs. apoptosis)?
The role of the GCN2 pathway in cell fate is context-dependent. It can promote cell survival under transient stress by conserving resources and activating adaptive gene expression.[4] However, under severe or prolonged stress, the GCN2 pathway can also trigger apoptosis.[4][5] Therefore, inhibiting GCN2 with this compound can either have minimal impact on its own or contribute to cell death, particularly when cells are already under stress from other sources.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Toxicity or Death
Possible Cause 1: Off-Target Effects
-
Explanation: this compound also inhibits PERK, which can contribute to cytotoxicity, especially in cells sensitive to ER stress.
-
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10-100 nM) and titrate up.
-
Use a More Selective Inhibitor (if available): If PERK inhibition is a concern, consider using a GCN2 inhibitor with higher selectivity if one is available for your experimental system.
-
Control for PERK Inhibition: If possible, use a selective PERK inhibitor as a control to distinguish the effects of GCN2 and PERK inhibition.
-
Possible Cause 2: Cell Line Sensitivity
-
Explanation: Different cell lines exhibit varying sensitivities to GCN2 inhibition and off-target effects. Cells with a high basal level of stress or dependence on the GCN2 pathway for survival may be more susceptible.
-
Troubleshooting Steps:
-
Review the Literature: Check for published data on the use of GCN2 inhibitors in your specific cell line.
-
Test Multiple Cell Lines: If feasible, compare the effects of this compound on your cell line of interest with a less sensitive cell line.
-
Possible Cause 3: Suboptimal Compound Handling
-
Explanation: Improper storage or handling of this compound can lead to degradation or precipitation, affecting its activity and potentially increasing its toxicity.
-
Troubleshooting Steps:
-
Proper Solubilization: Ensure the compound is fully dissolved in DMSO before further dilution in culture medium.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution to minimize freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment.
-
Issue 2: Inconsistent or No Observable Effect
Possible Cause 1: Insufficient Compound Concentration or Activity
-
Explanation: The concentration of this compound may be too low to effectively inhibit GCN2 in your cell line, or the compound may have lost activity.
-
Troubleshooting Steps:
-
Verify Target Engagement: Perform a Western blot to check the phosphorylation status of eIF2α (a downstream target of GCN2) with and without this compound treatment under conditions that activate the GCN2 pathway (e.g., amino acid starvation). A decrease in phosphorylated eIF2α would indicate target engagement.
-
Increase Concentration: Titrate the concentration of this compound upwards to find the effective dose for your cell line.
-
Use a Positive Control: Include a known activator of the GCN2 pathway (e.g., halofuginone) to ensure the pathway is active in your cells.
-
Possible Cause 2: Cell Culture Conditions
-
Explanation: The GCN2 pathway is activated by amino acid stress. If cells are grown in a rich medium, the pathway may be largely inactive, and its inhibition will have a minimal effect.
-
Troubleshooting Steps:
-
Induce Amino Acid Stress: To observe the effect of this compound, you may need to culture cells in a medium lacking one or more amino acids or use a compound that induces amino acid depletion, such as asparaginase.
-
Standardize Culture Conditions: Ensure consistent cell density, media composition, and passage number across experiments.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound GCN2 IC50 (Enzymatic) | 1.8 nM | MedChemExpress |
| This compound GCN2 IC50 (Cellular) | 9.3 nM | MedChemExpress |
| This compound PERK IC50 (Enzymatic) | 0.26 nM | MedChemExpress |
| This compound PERK IC50 (Cellular) | 230 nM | [1] |
| GCN2 vs. PERK Selectivity (Cellular) | 25-fold | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Luminescent Cell Viability Assay
This protocol is a general guideline for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizations
Caption: GCN2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected toxicity with this compound.
References
- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of general control nonderepressible kinase 2 in cancer cell apoptosis by posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Gcn2-IN-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Gcn2-IN-6.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: My cells are showing unexpected toxicity or a phenotype inconsistent with GCN2 inhibition. What could be the cause?
A1: Unexplained cellular effects could arise from off-target activities of this compound. One of the primary known off-targets is PERK, another eIF2α kinase.[1][2] this compound inhibits PERK with high potency in enzymatic assays, although its cellular activity against PERK is lower than against GCN2.[1][2]
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that GCN2 is indeed inhibited in your cellular context. Perform a western blot to assess the phosphorylation status of GCN2 (autophosphorylation) and its direct substrate, eIF2α. A successful GCN2 inhibition should lead to a decrease in p-eIF2α levels under conditions of amino acid starvation.
-
Assess PERK Pathway Activation: To investigate PERK as a potential off-target, check the activation of the PERK signaling pathway. Under ER stress conditions (e.g., treatment with thapsigargin), assess the levels of p-PERK and its downstream target CHOP. Compare the effect of this compound on these markers to a known PERK inhibitor.
-
Use GCN2 Knockout/Knockdown Cells: The most definitive way to confirm that the observed phenotype is GCN2-dependent is to use GCN2 knockout or knockdown cells. If the phenotype persists in the absence of GCN2, it is likely due to an off-target effect.[1][2]
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment can help identify the optimal concentration that inhibits GCN2 without significantly affecting other kinases.
Q2: I am observing an increase in eIF2α phosphorylation at low concentrations of this compound, which is contrary to its inhibitory function. Why is this happening?
A2: This phenomenon is known as paradoxical activation and has been observed with several ATP-competitive kinase inhibitors, including some that target GCN2.[3][4][5][6] At low concentrations, the inhibitor may bind to one kinase in the GCN2 dimer, inducing a conformational change that paradoxically activates the other kinase in the dimer.[3][4][7] At higher concentrations, the inhibitor occupies the ATP-binding sites of both kinases, leading to inhibition.[7][8]
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Investigate a wide range of this compound concentrations in your cellular assay. This will help to identify the concentration window where paradoxical activation occurs and the range where effective inhibition is achieved.
-
Monitor both GCN2 Autophosphorylation and Substrate Phosphorylation: A recent study on paradoxical GCN2 activation by RAF inhibitors showed a disconnect between GCN2 autophosphorylation and eIF2α phosphorylation at activating concentrations.[3] It is therefore crucial to monitor both readouts.
-
Consider Alternative GCN2 Inhibitors: If paradoxical activation is confounding your results, consider using a different GCN2 inhibitor with a distinct mechanism of action if available, or one that has been shown not to cause paradoxical activation in your experimental system.
Q3: this compound is not showing the expected potency in my cellular assay compared to the enzymatic assay. What are the possible reasons?
A3: Discrepancies between enzymatic and cellular potencies are common for kinase inhibitors. Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
High Intracellular ATP Concentration: As an ATP-competitive inhibitor, the high concentration of ATP in cells (millimolar range) can compete with this compound for binding to the kinase, reducing its apparent potency.[9]
-
Protein Binding: The compound may bind to other cellular proteins, reducing the free concentration available to inhibit GCN2.
-
Compound Stability and Solubility: this compound may be unstable or have poor solubility in your cell culture medium.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in your culture medium. Insoluble precipitates will lead to inaccurate concentrations. Refer to the supplier's data sheet for solubility information.[2]
-
Optimize Incubation Time: The inhibitory effect may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing GCN2 inhibition.
-
Use a Cellular Target Engagement Assay: If available, a cellular thermal shift assay (CETSA) or a NanoBRET assay can confirm that this compound is binding to GCN2 inside the cell.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| GCN2 | Enzymatic | 1.8 | [1][2] |
| GCN2 | Cellular | 9.3 | [1][2] |
| PERK | Enzymatic | 0.26 | [1][2] |
| PERK | Cellular | 230 | [1][2] |
Table 2: Kinase Selectivity of a Related GCN2 Inhibitor (Compound 6e from the same study as this compound)
| Kinase | % Inhibition at 1 µM |
| GCN2 | >99.5 |
| 468 other kinases | < 0.5 |
Note: This data is for a close analog, 6e, as a broad kinase panel screening for this compound (6d) was not publicly available. Compound 6e was found to be highly selective for GCN2.[9]
Experimental Protocols
1. Western Blot for GCN2 Pathway Activation
This protocol is for assessing the phosphorylation status of GCN2 and eIF2α in response to this compound treatment.
-
Cell Lysis:
-
Plate and treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls (e.g., amino acid starvation to activate GCN2).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GCN2, total GCN2, p-eIF2α, and total eIF2α overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
2. Cell Viability Assay (MTS Assay)
This protocol measures cell viability as an indicator of cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
3. In Vitro GCN2 Kinase Assay
This protocol can be used to determine the enzymatic inhibitory activity of this compound.
-
Reaction Setup: In a 384-well plate, add 4 µL of 4X this compound dilution series in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]
-
Kinase Addition: Add 8 µL of a 2X solution of recombinant GCN2 enzyme and an anti-tag antibody (for FRET-based assays) in kinase buffer.[12]
-
Tracer/Substrate Addition: Add 4 µL of a 4X solution of a fluorescently labeled ATP-competitive tracer or a peptide substrate and ATP.[12]
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Read the plate on a suitable plate reader (e.g., for FRET or luminescence).
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: GCN2 signaling pathway under amino acid starvation and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results and identifying potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | bioRxiv [biorxiv.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
unexpected results with Gcn2-IN-6 treatment
Welcome to the technical support center for Gcn2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that may arise during experiments with this compound.
Q1: My Western blot shows an increase in GCN2 phosphorylation (p-GCN2) and downstream targets like p-eIF2α and ATF4 after treatment with low concentrations of this compound. Isn't this compound supposed to be an inhibitor?
A1: This is a phenomenon known as paradoxical activation, which has been observed with some ATP-competitive kinase inhibitors.[1][2][3] At low concentrations, this compound may bind to one of the two kinase domains in the GCN2 dimer, inducing a conformational change that paradoxically activates the kinase.[1][2] At higher concentrations, the inhibitor is expected to occupy both ATP-binding sites, leading to the intended inhibition.
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. You should observe a biphasic response where low concentrations activate and higher concentrations inhibit GCN2 signaling.[1]
-
Monitor multiple downstream targets: In addition to p-GCN2, assess the levels of p-eIF2α and ATF4 to get a comprehensive view of the pathway's activation state.[4]
-
Consider the timing of your experiment: The paradoxical activation may be transient. Perform a time-course experiment to observe the kinetics of GCN2 activation and inhibition.
Q2: I am observing unexpected off-target effects. What other kinases does this compound inhibit?
A2: this compound is also a potent inhibitor of PERK (eIF2α kinase), another key kinase in the Integrated Stress Response (ISR).[5] This is an important consideration when interpreting your data, as PERK and GCN2 share the same substrate, eIF2α.
Troubleshooting Steps:
-
Use specific PERK inhibitors as controls: To distinguish between GCN2 and PERK-mediated effects, consider using a specific PERK inhibitor in parallel with this compound.
-
Analyze PERK-specific downstream targets: In addition to p-eIF2α, you can measure the expression of CHOP (DDIT3), which is a well-established downstream target of the PERK branch of the ISR.
-
Utilize GCN2 or PERK knockout/knockdown cell lines: If available, using cells deficient in either GCN2 or PERK can definitively parse the on-target versus off-target effects of this compound.[5]
Q3: I am seeing unexpected levels of cytotoxicity in my cell viability assays.
A3: While this compound is designed to modulate a specific signaling pathway, unexpected cytotoxicity can occur due to several factors.
Troubleshooting Steps:
-
Confirm solubility: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated compound can lead to inconsistent results and direct cellular stress. Sonication is recommended to aid dissolution.[6]
-
Check vehicle toxicity: Run a vehicle-only control to ensure that the concentration of the solvent (e.g., DMSO) is not causing cytotoxicity.
-
Evaluate impact on immune cells (if applicable): If you are working with co-culture systems or in vivo models, be aware that GCN2 inhibition has been reported to potentially impair the function and survival of CD8+ T-cells in the tumor microenvironment.
-
Consider the metabolic state of your cells: The effects of GCN2 inhibition can be highly dependent on the metabolic state of the cells, particularly amino acid availability. Ensure your cell culture conditions are consistent and well-defined.
Q4: I am having trouble dissolving this compound for my experiments.
A4: this compound has specific solubility properties that need to be considered for optimal performance.
Troubleshooting Steps:
-
Recommended Solvents: For in vitro studies, this compound is typically dissolved in DMSO.[6] For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[6]
-
Sonication and Heating: To aid dissolution, sonication is recommended.[6] Gentle heating (e.g., to 37°C) can also be used, but be cautious to avoid degradation of the compound.[7]
-
Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Quantitative Data Summary
| Parameter | Value | Source |
| GCN2 IC50 (enzymatic) | 1.8 nM | [5] |
| GCN2 IC50 (cellular) | 9.3 nM | [5] |
| PERK IC50 (enzymatic) | 0.26 nM | [5] |
| PERK IC50 (cellular) | 230 nM | [5] |
| Solubility in DMSO | 250 mg/mL (515.16 mM) | [6] |
Experimental Protocols
Western Blot for GCN2 Pathway Activation
This protocol is a general guideline and may need to be optimized for your specific cell type and antibodies.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, and ATF4 overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Follow the manufacturer's instructions for the chosen reagent.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay manufacturer's protocol.
-
Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.
-
Visualizations
Caption: GCN2 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Activation of Gcn2 by small molecules designed to be inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PERK | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
impact of serum concentration on Gcn2-IN-6 activity
Welcome to the technical support center for Gcn2-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, with a specific focus on the impact of serum concentration on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase.[1][2] GCN2 is a crucial sensor of amino acid deprivation in eukaryotic cells.[3] When uncharged tRNA levels rise due to a lack of amino acids, GCN2 is activated. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.[4][5] this compound inhibits the kinase activity of GCN2, thereby blocking this signaling cascade. It has been shown to have an IC50 of 1.8 nM in enzymatic assays and 9.3 nM in cellular assays.[1][2]
Q2: How does serum concentration in cell culture media affect the apparent activity of this compound?
Q3: What are the typical starting concentrations for this compound in a cell-based assay?
Based on its reported cellular IC50 of 9.3 nM, a good starting point for a dose-response experiment would be to use a concentration range that brackets this value. A typical range could be from 1 nM to 1 µM. However, this should be optimized for your specific cell line and experimental conditions, especially the serum concentration in your culture medium.
Q4: How can I experimentally determine the impact of serum concentration on this compound IC50 in my cell line?
You can perform a series of dose-response experiments where you treat your cells with a range of this compound concentrations in media containing different percentages of fetal bovine serum (FBS), for example, 0.5%, 2%, 5%, and 10%. By measuring a downstream marker of GCN2 activity (e.g., phosphorylation of eIF2α or ATF4 expression) at each concentration, you can generate IC50 curves for each serum condition and compare the resulting IC50 values.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Observed IC50 is significantly higher than the reported 9.3 nM. | High Serum Concentration: The inhibitor may be binding to serum proteins, reducing its effective concentration. | - Perform experiments in reduced serum medium or serum-free medium, if your cells can tolerate it for the duration of the experiment.- Determine the IC50 of this compound at various serum concentrations to establish a baseline for your experimental system. |
| Cell Line Specificity: The potency of the inhibitor can vary between different cell lines due to differences in cell permeability, drug efflux pumps, or endogenous GCN2 pathway activity. | - Titrate the concentration of this compound over a wider range to determine the optimal concentration for your specific cell line.- Confirm GCN2 expression and pathway activity in your cell line. | |
| High variability between replicate experiments. | Inconsistent Serum Batches: Different lots of FBS can have varying protein compositions, leading to inconsistent inhibitor binding. | - Use a single, qualified batch of FBS for a series of related experiments.- Pre-test new batches of FBS to ensure consistency in experimental outcomes. |
| Cell Seeding Density and Health: Variations in cell number or viability at the start of the experiment can lead to inconsistent results. | - Ensure a consistent cell seeding density and allow cells to adhere and stabilize before adding the inhibitor.- Regularly check cell viability and morphology. | |
| No observable effect of this compound, even at high concentrations. | Inactive Compound: The inhibitor may have degraded. | - Store this compound according to the manufacturer's instructions.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots to avoid repeated freeze-thaw cycles. |
| Low GCN2 Pathway Activity: The GCN2 pathway may not be active under your basal experimental conditions. | - Induce amino acid starvation or use a known GCN2 activator to stimulate the pathway before adding the inhibitor.- Confirm pathway activation by measuring p-eIF2α or ATF4 levels. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound. The impact of serum concentration is presented as a hypothetical trend, as specific experimental data is not available. Researchers should determine these values empirically for their specific experimental setup.
| Assay Type | Condition | IC50 (nM) | Reference |
| Enzymatic Assay | - | 1.8 | [1][2] |
| Cellular Assay | Standard Cell Culture | 9.3 | [1][2] |
| Cellular Assay | 10% FBS (Hypothetical) | Expected to be higher than 9.3 nM | - |
| Cellular Assay | 5% FBS (Hypothetical) | Expected to be intermediate | - |
| Cellular Assay | 1% FBS (Hypothetical) | Expected to be closer to 9.3 nM | - |
Note: The values for cellular assays with varying FBS concentrations are illustrative and based on the general principle of protein binding of small molecule inhibitors. These should be experimentally determined.
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GCN2 activity in a specific cell line under varying serum conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for preparing this compound stock solution)
-
96-well cell culture plates
-
Reagents for measuring a downstream marker of GCN2 activity (e.g., antibodies for Western blotting of p-eIF2α and total eIF2α, or a reporter assay for ATF4 activity)
-
Plate reader or Western blotting equipment
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their complete growth medium.
-
Serum Starvation (Optional but Recommended): The following day, replace the medium with a basal medium containing a low serum concentration (e.g., 0.5% FBS) and incubate for 2-4 hours to synchronize the cells.
-
Preparation of this compound Dilutions: Prepare a 2X stock of your desired this compound concentrations in media containing different percentages of FBS (e.g., 0%, 1%, 4%, 10%, 20%). For example, to achieve final concentrations of 1% FBS, prepare the 2X inhibitor dilutions in a medium containing 2% FBS.
-
Inhibitor Treatment: Add an equal volume of the 2X this compound dilutions to the corresponding wells of the 96-well plate, resulting in the final desired inhibitor and serum concentrations. Include a vehicle control (DMSO) for each serum condition.
-
Incubation: Incubate the plate for a predetermined time sufficient to observe changes in the downstream marker of GCN2 activity (e.g., 6-24 hours).
-
Assay for GCN2 Activity:
-
Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated eIF2α and total eIF2α. Quantify the band intensities.
-
Reporter Assay: If using a reporter cell line for ATF4 activity, follow the manufacturer's protocol to measure the reporter signal.
-
-
Data Analysis:
-
For each serum concentration, normalize the signal of the downstream marker to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each serum condition.
-
Visualizations
Caption: GCN2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Serum Impact on IC50.
Caption: Troubleshooting Decision Tree for this compound Activity Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. Gcn2 - Wikipedia [en.wikipedia.org]
- 4. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]
how to control for Gcn2-IN-6 off-target activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gcn2-IN-6, with a focus on understanding and controlling for its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, orally available small molecule inhibitor. Its primary target is the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of amino acid homeostasis and the integrated stress response (ISR).[1][2] GCN2 is activated by uncharged tRNA, which accumulates during amino acid starvation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation results in a general reduction of protein synthesis and the specific translation of stress-responsive genes, such as ATF4.[1][3]
Q2: What are the known off-targets of this compound?
The most prominent known off-target of this compound is the PKR-like endoplasmic reticulum kinase (PERK), another eIF2α kinase involved in the unfolded protein response (UPR).[1][2] While this compound is a potent inhibitor of both GCN2 and PERK in enzymatic assays, it displays greater selectivity for GCN2 in cellular contexts.[1]
Q3: How can I experimentally control for this compound off-target effects?
Several experimental strategies can be employed to control for and validate the on-target effects of this compound:
-
Use of GCN2 Knockout/Knockdown Cells: The most definitive control is to compare the effects of this compound in wild-type cells versus cells where GCN2 has been genetically removed (knockout) or its expression is reduced (knockdown).[2][4] Any effects of the inhibitor that persist in GCN2-deficient cells are likely due to off-target activity.
-
Kinome-Wide Profiling: Assess the selectivity of this compound by screening it against a large panel of kinases. This can be done through commercially available services that utilize binding or activity assays.[1][5][6]
-
Cellular Thermal Shift Assay (CETSA): This method verifies direct target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[7][8][9][10]
-
Orthogonal Inhibition: Use a structurally and mechanistically different GCN2 inhibitor to confirm that the observed phenotype is due to GCN2 inhibition and not a specific off-target effect of this compound.
-
Differentiating GCN2 vs. PERK Activity: Utilize specific cellular stressors to selectively activate either the GCN2 or PERK pathway. For example, amino acid starvation (e.g., using asparaginase) primarily activates GCN2, while ER stress inducers (e.g., thapsigargin or tunicamycin) activate PERK.[1][11][12]
Troubleshooting Guide
Issue 1: Unexpected or paradoxical activation of the GCN2 pathway at low concentrations of this compound.
-
Possible Cause: Some ATP-competitive kinase inhibitors have been shown to paradoxically activate their target kinase at low concentrations before inhibiting it at higher concentrations.[13][14][15][16][17][18] This can occur through mechanisms such as promoting an active kinase conformation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully evaluate a wide range of this compound concentrations. Look for a biphasic response where you see pathway activation (e.g., increased p-eIF2α or ATF4 expression) at low concentrations and inhibition at higher concentrations.
-
Use an Alternative Inhibitor: Test a structurally different GCN2 inhibitor to see if the paradoxical activation is specific to the chemotype of this compound.
-
Confirm with GCN2 Knockout Cells: Use GCN2 knockout cells to ensure that the observed paradoxical activation is indeed mediated by GCN2.[15]
-
Issue 2: The observed cellular phenotype does not correlate with GCN2 inhibition.
-
Possible Cause: The phenotype may be driven by the inhibition of an off-target, most likely PERK.
-
Troubleshooting Steps:
-
Differentiate GCN2 and PERK Signaling:
-
Use PERK Knockout/Knockdown Cells: If available, use PERK-deficient cells to eliminate its contribution to the observed phenotype.
-
Perform a Cellular Thermal Shift Assay (CETSA): Confirm that this compound engages with GCN2 at the effective concentrations in your cellular model.
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against its primary target GCN2 and the key off-target PERK.
| Enzymatic Assay Data | This compound IC₅₀ (nM) |
| GCN2 | 1.8 |
| PERK | 0.26 |
Data from MedchemExpress and TargetMol.[2]
| Cellular Assay Data | This compound IC₅₀ (nM) |
| GCN2 (cellular assay) | 9.3 |
| PERK (cellular assay) | 230 |
Data from MedchemExpress and TargetMol.[2]
A related compound from the same chemical series (compound 6e) was screened against a panel of 468 kinases and showed high selectivity for GCN2, with no significant binding to other kinases at a concentration of 1000 nM.[1]
Experimental Protocols
Protocol 1: In Vitro GCN2 Kinase Assay
This protocol is for determining the IC₅₀ of this compound against recombinant GCN2.
Materials:
-
Recombinant human GCN2 enzyme
-
eIF2α substrate (or a suitable peptide substrate)
-
[γ-³³P]-ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a DMSO-only control.
-
In a 96-well plate, add the this compound dilutions.
-
Add the GCN2 enzyme and eIF2α substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the engagement of this compound with GCN2 in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against GCN2
-
Secondary antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes (e.g., 40°C to 70°C in 3°C increments).
-
Cool the samples at room temperature for 3 minutes.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GCN2 in each sample by Western blotting.
-
Plot the band intensity of soluble GCN2 against the temperature for both the this compound-treated and DMSO-treated samples to generate thermal melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Protocol 3: Differentiating GCN2 and PERK Cellular Activity
This protocol uses specific stressors and genetic controls to distinguish between GCN2 and PERK inhibition.
Materials:
-
Wild-type and GCN2 knockout cell lines
-
This compound
-
Asparaginase (to induce amino acid starvation)
-
Thapsigargin (to induce ER stress)
-
Lysis buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin)
-
Secondary antibody
Procedure:
-
Plate wild-type and GCN2 knockout cells.
-
Pre-treat the cells with a dose range of this compound or DMSO for 1 hour.
-
To assess GCN2 activity: Treat a set of cells with asparaginase for a specified time (e.g., 2-4 hours).
-
To assess PERK activity: Treat a separate set of cells with thapsigargin for a specified time (e.g., 2-4 hours).
-
Lyse the cells and perform Western blot analysis.
-
Analysis for GCN2 activity: In asparaginase-treated wild-type cells, this compound should inhibit the induction of p-eIF2α and ATF4. This effect should be absent in GCN2 knockout cells.
-
Analysis for PERK activity: In thapsigargin-treated wild-type cells, this compound may show inhibition of p-eIF2α and CHOP induction. Compare the potency of this inhibition to that observed for GCN2 to determine cellular selectivity.
Visualizations
Caption: GCN2 signaling pathway activation under amino acid starvation.
Caption: Workflow for investigating this compound off-target activity.
Caption: Decision tree for troubleshooting unexpected this compound effects.
References
- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCN2 adapts protein synthesis to scavenging-dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eIF2α kinases GCN2 and PERK modulate transcription and translation of distinct sets of mRNAs in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PERK and GCN2 Contribute to eIF2α Phosphorylation and Cell Cycle Arrest after Activation of the Unfolded Protein Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Gcn2-IN-6 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gcn2-IN-6. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a crucial sensor of amino acid deprivation that, upon activation, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as ATF4. By inhibiting GCN2, this compound blocks this signaling pathway. It is important to note that this compound also exhibits inhibitory activity against another eIF2α kinase, PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase)[1].
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C. For short-term storage (up to a week), it can be kept at 4°C. Once dissolved in a solvent such as DMSO, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q4: Is this compound stable in aqueous solutions and cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of GCN2 activity. | Degradation of this compound: The compound may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles of the stock solution or prolonged storage of diluted solutions in aqueous media. | 1. Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock solution for each experiment.2. Minimize the time the compound spends in aqueous solutions before being added to the cells.3. Ensure the DMSO stock has been stored properly at -80°C. |
| Off-target effects or paradoxical activation: Some kinase inhibitors can paradoxically activate their target at certain concentrations or have off-target effects that might mask the intended inhibitory effect[5][6][7][8][9]. | 1. Perform a dose-response experiment to determine the optimal concentration for inhibition.2. Include appropriate positive and negative controls in your assay.3. Consider using another GCN2 inhibitor with a different chemical scaffold to confirm the observed phenotype. | |
| Cell density and confluency: High cell density can alter the local microenvironment and affect drug efficacy. | 1. Standardize cell seeding density for all experiments.2. Ensure cells are in the logarithmic growth phase during treatment. | |
| High background signal or unexpected cellular toxicity. | Solvent (DMSO) concentration: High concentrations of DMSO can be toxic to cells. | 1. Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.2. Include a vehicle control (DMSO alone) in your experiments to assess solvent toxicity. |
| Compound precipitation: this compound may precipitate in aqueous media at high concentrations. | 1. Visually inspect the media for any signs of precipitation after adding the compound.2. If precipitation is observed, sonicate the stock solution before further dilution or prepare a more diluted stock. | |
| Variability between experimental replicates. | Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration of the inhibitor. | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of the diluted compound to add to replicate wells. |
| Uneven cell distribution: Inconsistent cell numbers across wells will lead to variable results. | 1. Ensure a single-cell suspension before seeding.2. Gently swirl the plate after seeding to ensure even distribution. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Cell-Based Assay for GCN2 Inhibition
This protocol describes a general method to assess the inhibitory activity of this compound on the GCN2 signaling pathway by measuring the phosphorylation of eIF2α and the expression of ATF4.
-
Materials:
-
Cells of interest (e.g., a cancer cell line known to activate the GCN2 pathway under amino acid starvation)
-
Complete cell culture medium
-
Amino acid-free medium (for inducing stress)
-
This compound DMSO stock solution
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
The next day, remove the complete medium and wash the cells once with PBS.
-
Add amino acid-free medium to induce GCN2 activation.
-
Immediately treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO).
-
Incubate the cells for the desired time (e.g., 1-4 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of phospho-eIF2α, total eIF2α, and ATF4.
-
Normalize the protein levels to the loading control.
-
Visualizations
References
- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GCN2 Kinase Inhibitors: GCN2-IN-1 vs. GCN2iB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of the General Control Nonderepressible 2 (GCN2) kinase: GCN2-IN-1 (also known as A-92) and GCN2iB. This comparison is supported by experimental data on their biochemical and cellular activities, selectivity, and unique mechanistic properties.
Introduction to GCN2 Inhibition
General Control Nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the Integrated Stress Response (ISR). It is activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), resulting in a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4). Given its role in cellular homeostasis and survival under stress, GCN2 has emerged as a promising therapeutic target in oncology and other diseases. A variety of small molecule inhibitors have been developed to modulate its activity, with GCN2-IN-1 and GCN2iB being notable examples.
Quantitative Data Summary
The following tables summarize the key quantitative data for GCN2-IN-1 and GCN2iB based on available experimental evidence.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 | Reference(s) |
| GCN2iB | GCN2 | Biochemical (Kinase Assay) | 2.4 nM | [1][2] |
| GCN2 | Cellular (ATF4 Reporter Assay, HF-induced) | 73 nM | [3] | |
| GCN2-IN-1 (A-92) | GCN2 | Biochemical (Enzyme Assay) | < 0.3 µM | [4][5] |
| GCN2 | Cellular Assay | 0.3 - 3 µM | [4][5] | |
| GCN2 Autophosphorylation | In vitro Kinase Assay | ~200 nM | [6] | |
| IN Phosphorylation (by GCN2) | In vitro Kinase Assay | ~200 nM | [6] |
Table 2: Kinase Selectivity of GCN2iB
| Kinase Target | % Inhibition at 1 µM | Reference(s) |
| GCN2 | > 99.5% | [1][5] |
| MAP2K5 | > 95% | [1][2][5] |
| STK10 | > 95% | [1][2][5] |
| ZAK | > 95% | [1][2][5] |
| Selectivity against a panel of 468 kinases was assessed, with only the above kinases showing >95% inhibition. |
Key Differentiator: Paradoxical Activation
A striking difference between GCN2iB and GCN2-IN-1 is the phenomenon of "paradoxical activation".
-
GCN2iB : At low nanomolar concentrations (in the range of 10-100 nM), GCN2iB has been shown to activate GCN2, leading to increased phosphorylation of eIF2α and subsequent expression of ATF4[3][7]. This effect is dose-dependent, with inhibitory effects observed at higher concentrations[3]. This paradoxical activation is thought to occur through GCN2iB binding to the ATP-binding site of one protomer in a GCN2 dimer, inducing a conformational change that stimulates the kinase activity of the adjacent protomer[3][7].
-
GCN2-IN-1 (A-92) : In contrast, GCN2-IN-1 (A-92) does not appear to cause paradoxical activation and acts as a conventional inhibitor[8]. It has been effectively used to block the GCN2 activation induced by other compounds, including the paradoxical activation caused by GCN2iB[3].
This differential activity is a critical consideration for in vitro and in vivo studies, as the concentration of GCN2iB can lead to opposing biological outcomes.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
Caption: GCN2 Signaling Pathway and Points of Inhibition.
Caption: Typical Experimental Workflow for GCN2 Inhibitor Characterization.
Caption: Logical Relationship of GCN2 Inhibitor Comparison.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of GCN2 inhibitors.
In Vitro GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay determines the biochemical potency (IC50) of inhibitors by measuring their ability to displace a fluorescently labeled tracer from the GCN2 kinase domain.
-
Materials:
-
Recombinant GCN2 protein
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (e.g., Tracer 236)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (GCN2iB, GCN2-IN-1) serially diluted in DMSO.
-
384-well plate
-
-
Procedure:
-
Prepare a 4X solution of the test compound by serial dilution in kinase buffer.
-
Prepare a 2X kinase/antibody mixture in kinase buffer. The final concentration of kinase and antibody will need to be optimized, but a starting point could be 40 nM kinase and 4 nM antibody.
-
Prepare a 4X tracer solution in kinase buffer. The optimal concentration is typically determined in a preliminary tracer titration experiment.
-
In a 384-well plate, add 4 µL of the 4X test compound solution.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular ATF4 Luciferase Reporter Assay
This cell-based assay measures the functional consequence of GCN2 inhibition or activation by quantifying the translation of a luciferase reporter gene under the control of the ATF4 5'-leader sequence.
-
Materials:
-
HEK293 cells stably or transiently expressing an ATF4-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) and supplements.
-
GCN2 activators (e.g., Halofuginone (HF) to induce amino acid stress).
-
Test compounds (GCN2iB, GCN2-IN-1) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed HEK293 cells expressing the ATF4-luciferase reporter in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (GCN2iB or GCN2-IN-1). For inhibition studies, co-treat with a GCN2 activator like Halofuginone (e.g., 25 nM)[3]. For studying paradoxical activation, treat with the inhibitor alone[3].
-
Incubate the cells for a defined period (e.g., 6 hours)[3].
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine EC50 (for activation) or IC50 (for inhibition).
-
Western Blot for Phosphorylated eIF2α and ATF4
This method is used to directly assess the phosphorylation status of eIF2α and the expression level of ATF4 protein in cells treated with GCN2 inhibitors.
-
Materials:
-
HEK293 or other suitable cells.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and treat with inhibitors and/or activators as described for the reporter assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α and ATF4 to the loading control.
-
Conclusion
Both GCN2-IN-1 and GCN2iB are valuable research tools for studying the GCN2 signaling pathway. GCN2iB is a highly potent and selective inhibitor, but its paradoxical activation at low concentrations necessitates careful dose-response studies and interpretation of results. GCN2-IN-1, while less potent, acts as a conventional inhibitor and can be a useful tool for straightforward inhibition studies or for dissecting the paradoxical effects of other compounds. The choice of inhibitor will depend on the specific experimental goals, with careful consideration of their distinct mechanisms of action. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies on GCN2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]
- 3. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Targeting the Integrated Stress Response Kinase GCN2 to Modulate Retroviral Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Battle of GCN2 Inhibitors: Gcn2-IN-6 vs. TAP20
In the landscape of targeted cancer therapy, the General Control Nonderepressible 2 (GCN2) kinase has emerged as a critical regulator of cellular adaptation to amino acid deprivation, a common feature of the tumor microenvironment. Its role in promoting tumor cell survival and proliferation under nutrient stress makes it an attractive target for therapeutic intervention. Among the arsenal of small molecule inhibitors developed to target GCN2, Gcn2-IN-6 and TAP20 have garnered significant attention. This guide provides a comprehensive comparison of these two prominent inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.
Biochemical and Cellular Potency: A Quantitative Look
A direct comparison of this compound and TAP20 reveals them to be potent inhibitors of GCN2, albeit with distinct biochemical profiles. This compound, also referred to as compound 6d in some literature, demonstrates impressive potency at both the enzymatic and cellular levels. In contrast, TAP20, a triazolo[4,5-d]pyrimidine derivative, also exhibits high potency and selectivity for GCN2.[1]
| Inhibitor | Target | Enzymatic IC50 | Cellular IC50 | Off-Target Kinase(s) | Off-Target IC50 | Reference |
| This compound | GCN2 | 1.8 nM | 9.3 nM | PERK | 0.26 nM (enzymatic), 230 nM (cellular) | [2] |
| TAP20 | GCN2 | 17 nM | 0.29–0.56 µM | GSK3α/β, CDK9/cyclinD1 | GSK3α: 1.7 nM (enzymatic) | [1][3] |
Note: IC50 values are compiled from different studies and may have been determined under varying experimental conditions. Direct head-to-head comparative studies are limited.
Selectivity Profile: On-Target Efficacy vs. Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity. While both this compound and TAP20 are potent GCN2 inhibitors, their off-target profiles differ significantly.
This compound has been shown to be a potent inhibitor of the eIF2α kinase PERK, another key player in the integrated stress response. While its enzymatic activity against PERK is very high (IC50 = 0.26 nM), its cellular activity is more moderate (IC50 = 230 nM).[2] The selectivity of this compound for GCN2 over PERK in a cellular context was calculated to be 25-fold.[2] This dual inhibition of GCN2 and PERK could be a double-edged sword, potentially offering broader inhibition of the integrated stress response but also increasing the risk of off-target effects.
Conversely, TAP20 is described as a highly potent and selective GCN2 inhibitor.[1] However, it also demonstrates potent inhibition of GSK3α/β and, to a lesser extent, CDK9/cyclinD1.[1] The implications of these off-target activities require further investigation to fully understand the compound's cellular effects.
GCN2 Signaling Pathway and Inhibition
GCN2 is a serine/threonine kinase that is activated by uncharged tRNA, a signal of amino acid starvation. Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to adapt to the nutrient-poor environment. Both this compound and TAP20 act by competitively binding to the ATP-binding pocket of GCN2, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling events.
Caption: GCN2 signaling pathway and points of inhibition.
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize GCN2 inhibitors. Specific parameters may vary between studies.
GCN2 Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of GCN2. A common method is the LanthaScreen™ Eu Kinase Binding Assay.
Workflow:
References
- 1. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gcn2 Inhibitors: Validating the Inhibitory Activity of Gcn2-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Gcn2 inhibitor, Gcn2-IN-6, alongside other notable alternatives, GCN2iB and TAP20. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of Gcn2 inhibitors for their specific research needs.
Introduction to Gcn2 Inhibition
General control nonderepressible 2 (GCN2) is a crucial serine/threonine kinase that plays a central role in the integrated stress response (ISR).[1][2] Activated by amino acid starvation and other cellular stressors, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[1][3] This pathway is implicated in various physiological and pathological processes, including cancer cell survival and adaptation to nutrient-deprived tumor microenvironments.[1] Consequently, inhibitors of GCN2 are valuable tools for both basic research and as potential therapeutic agents.
Comparative Analysis of Gcn2 Inhibitors
This section provides a side-by-side comparison of this compound, GCN2iB, and TAP20, focusing on their inhibitory potency and selectivity. The data presented is compiled from various sources and should be interpreted with consideration for the different experimental conditions under which they were generated.
Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its alternatives against GCN2.
| Inhibitor | GCN2 Enzymatic IC50 (nM) | Cellular IC50 (nM) | Notes |
| This compound | Not Reported | Not Reported | A sulfonamide derivative.[4] |
| GCN2iB | 2.4[5][6] | Not Reported | An ATP-competitive inhibitor.[5] |
| TAP20 | 17[7] | 290 - 560 | A triazolo[4,5-d]pyrimidine derivative; cellular IC50 varies by cell line (SKOV3 = 0.29 µM, MDA-MB-231 = 0.54 µM, HPAFII = 0.56 µM).[7] |
Note: The lack of directly comparable IC50 values determined under identical experimental conditions makes a definitive ranking of potency challenging.
Kinase Selectivity
The selectivity of a kinase inhibitor is critical to minimize off-target effects. The following table outlines the known kinase selectivity profiles for the compared inhibitors.
| Inhibitor | Primary Target | Other Notable Targets (>95% inhibition at 1 µM) | Notes |
| This compound | GCN2 | Not Reported | Limited publicly available selectivity data. |
| GCN2iB | GCN2 (>99.5% inhibition) | MAP2K5, STK10, ZAK[5] | Demonstrates high kinase selectivity.[5] |
| TAP20 | GCN2 | GSK3α/β, CDK9/cyclinD1 (to a lesser extent)[7] | Exhibits high potency and selectivity.[7] |
Gcn2 Signaling Pathway
Understanding the Gcn2 signaling pathway is essential for interpreting the effects of its inhibitors. The diagram below illustrates the key components and interactions within this pathway.
Caption: The Gcn2 signaling pathway is activated by various cellular stressors, leading to the phosphorylation of eIF2α, which in turn modulates global and specific protein translation to promote cellular adaptation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess Gcn2 inhibitor activity.
GCN2 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on GCN2 kinase activity.
Workflow:
Caption: Workflow for an in vitro GCN2 kinase assay to determine inhibitor potency.
Protocol:
-
Preparation: Recombinant GCN2 protein is pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 60 minutes) at room temperature.[6]
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and a suitable substrate, such as a fluorescently labeled eIF2α peptide.[6]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 25°C) for a defined period.[6]
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as LanthaScreen™ TR-FRET assays, which measure the binding of a phosphorylation-specific antibody to the substrate.[6]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Gcn2 Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to block Gcn2 signaling within a cellular context by measuring the phosphorylation of GCN2 and its downstream target, eIF2α.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., HeLa, DU-145) to a suitable confluency.[8] Treat the cells with the Gcn2 inhibitor at various concentrations for a specific duration. To induce Gcn2 activity, cells can be subjected to amino acid starvation or other stressors.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for phosphorylated GCN2 (p-GCN2), total GCN2, phosphorylated eIF2α (p-eIF2α), and total eIF2α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[9][10]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[9]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.
-
Conclusion
This compound, GCN2iB, and TAP20 are all potent inhibitors of the Gcn2 kinase, a key regulator of the integrated stress response. While GCN2iB and TAP20 have more extensively characterized inhibitory profiles, all three compounds represent valuable tools for investigating the role of Gcn2 in cellular physiology and disease. The selection of a specific inhibitor should be guided by the experimental context, considering factors such as required potency, selectivity, and the specific cell systems being utilized. The experimental protocols and pathway information provided in this guide offer a foundation for the rigorous validation and application of these important research compounds.
References
- 1. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Roles of the Stress Sensor GCN2 in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eIF2α kinases GCN2 and PERK modulate transcription and translation of distinct sets of mRNAs in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
A Comparative Guide to the Kinase Selectivity Profile of Gcn2-IN-6
For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount for both interpreting experimental results and predicting potential therapeutic applications. Gcn2-IN-6 (also known as Compound 6d) is a potent, orally available inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of cellular stress responses. This guide provides a comprehensive comparison of this compound's kinase selectivity profile against other known GCN2 inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles: A Comparative Analysis
The kinase selectivity of this compound has been primarily characterized against the closely related eIF2α kinase, PERK. While this compound shows high potency against both kinases in enzymatic assays, it demonstrates a significant preference for GCN2 in a cellular environment.
Table 1: Potency and Selectivity of this compound [1][2]
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cellular Selectivity (GCN2 vs. PERK) |
| This compound | GCN2 | 1.8 | 9.3 | 25-fold |
| PERK | 0.26 | 230 |
A broader kinase selectivity profile for this compound against a large panel of kinases is not publicly available. However, a closely related analog, compound 6e, was screened against 468 kinases and demonstrated high selectivity for GCN2[3].
For comparison, other well-characterized GCN2 inhibitors show different off-target profiles.
Table 2: Selectivity of Other GCN2 Inhibitors
| Compound | GCN2 IC50 (nM) | Notable Off-Targets |
| GCN2iB | 2.4 | MAP2K5, STK10, ZAK[4] |
| TAP20 | 17 | GSK3α/β, CDK9/cyclinD1[4] |
GCN2 Signaling Pathway
GCN2 is a serine/threonine kinase that is activated by amino acid deprivation. This activation triggers a signaling cascade that helps cells adapt to nutrient stress.
Caption: The GCN2 signaling cascade is initiated by amino acid deprivation.
Experimental Methodologies
The following protocols outline the key experiments used to determine the kinase selectivity and potency of this compound.
1. Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a compound to bind to the ATP pocket of a kinase.
-
Reagents and Materials:
-
GCN2 or PERK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (this compound)
-
Assay Buffer
-
384-well microplates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Alexa Fluor™-labeled tracer to all wells.
-
Incubate for another 60 minutes at room temperature.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the binding of the test compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
2. Cellular GCN2/PERK Inhibition Assay (In-Cell Western)
This assay measures the inhibition of GCN2 or PERK activity within a cellular context by quantifying the phosphorylation of their downstream target, eIF2α.
-
Reagents and Materials:
-
Cell line (e.g., U2OS)
-
This compound
-
GCN2 activator (e.g., Halofuginone) or PERK activator (e.g., Thapsigargin)
-
Primary antibodies (anti-p-eIF2α, anti-total-eIF2α)
-
IRDye®-conjugated secondary antibodies
-
96-well microplates
-
Odyssey® Infrared Imaging System
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Add the GCN2 or PERK activator and incubate for the appropriate time to induce eIF2α phosphorylation.
-
Fix, permeabilize, and block the cells in the wells.
-
Incubate with the primary antibody against p-eIF2α.
-
Incubate with the IRDye®-conjugated secondary antibody.
-
For normalization, co-stain with an antibody against a total protein (e.g., total eIF2α or a housekeeping gene).
-
Scan the plate using an infrared imager.
-
Quantify the fluorescence intensity and normalize the p-eIF2α signal to the total protein signal.
-
Determine the cellular IC50 by plotting the normalized signal against the inhibitor concentration.
-
Caption: A typical workflow for characterizing kinase inhibitor selectivity.
References
A Researcher's Guide to Assessing the Specificity of Gcn2-IN-6 in Cellular Studies
An Objective Comparison of Gcn2-IN-6 and Alternative GCN2 Inhibitors for Validating the Integrated Stress Response Pathway
General control nonderepressible 2 (GCN2) is a crucial serine/threonine kinase that acts as a sensor for amino acid deprivation, playing a central role in the Integrated Stress Response (ISR).[1][2] Its activation, triggered by uncharged tRNA, leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α).[3][4] This event globally attenuates protein synthesis while promoting the translation of specific mRNAs, such as that for the transcription factor ATF4, to orchestrate a response to cellular stress.[5] Given its role in cancer cell survival and adaptation, GCN2 has emerged as a significant therapeutic target.[2][6]
The development of potent and selective small molecule inhibitors is critical for dissecting the function of GCN2 and validating its therapeutic potential. This compound (also known as Compound 6d) is a potent, orally available inhibitor of GCN2.[7] However, like many kinase inhibitors, its utility in research is dictated by its specificity. Off-target effects can lead to misinterpretation of experimental results, making a thorough assessment of inhibitor selectivity paramount.[8]
This guide provides a comprehensive comparison of this compound with alternative compounds, presenting key performance data, detailed experimental protocols for specificity assessment, and visual aids to clarify complex pathways and workflows.
Comparative Analysis of GCN2 Inhibitor Specificity
The primary challenge in utilizing this compound is its notable off-target activity against Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), another eIF2α kinase involved in the ISR.[5][7] While this compound is a potent GCN2 inhibitor, it is even more potent against PERK in biochemical assays. However, in a cellular context, it demonstrates a 25-fold selectivity for GCN2 over PERK.[5] For researchers aiming to specifically interrogate the GCN2 pathway, this cross-reactivity must be considered.
An alternative, Compound 6e, was developed as a highly selective analog of this compound. While slightly less potent against GCN2 in cellular assays, it boasts a significantly improved selectivity profile, with a 450-fold preference for GCN2 over PERK.[5] Other inhibitors, such as A-92, are also available but may exhibit lower potency.[9]
Table 1: Quantitative Comparison of GCN2 Inhibitors
| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) | Off-Target(s) | IC50 (Off-Target, Cellular) | Cellular Selectivity (GCN2 vs. PERK) |
|---|---|---|---|---|---|---|
| This compound (Cpd 6d) | GCN2 | 1.8 nM[7] | 9.3 nM (ATF4 assay)[7] | PERK | 230 nM (CHOP assay)[5][7] | 25-fold[5] |
| Compound 6e | GCN2 | Not Reported | 20 nM (ATF4 assay)[5] | PERK | 9000 nM (CHOP assay)[5] | 450-fold[5] |
| A-92 (GCN2-IN-1) | GCN2 | ~200 nM[9] | Not Reported | Not Reported | Not Reported | Not Reported |
| GSK-2606414 | PERK | Not Reported | Not Reported | GCN2 | 2800 nM[10] | Not Applicable |
Signaling Pathways and Experimental Workflows
To understand how inhibitor specificity is assessed, it is crucial to visualize both the biological pathway being targeted and the experimental process for evaluating a compound.
Caption: The GCN2 signaling cascade activated by amino acid starvation.
The process of characterizing a kinase inhibitor's specificity involves a tiered approach, moving from broad biochemical screens to focused cellular assays.
Caption: A typical workflow for assessing kinase inhibitor specificity.
Experimental Protocols for Specificity Assessment
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental methods. Below are protocols for key assays used to characterize GCN2 inhibitors.
This biochemical assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by purified GCN2 enzyme.[4][10][11]
Objective: To determine the IC50 value of an inhibitor against purified GCN2.
Materials:
-
Recombinant human GCN2 enzyme.
-
Recombinant eIF2α substrate (or a suitable peptide substrate).[12]
-
[γ-³³P]-ATP or [γ-³²P]-ATP.
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[4]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
SDS-PAGE gels and autoradiography equipment or phosphocellulose paper and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the GCN2 enzyme and the eIF2α substrate in kinase assay buffer.
-
Add the diluted inhibitor to the enzyme/substrate mixture and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]-ATP (typically to a final concentration of 10 µM ATP).[10]
-
Allow the reaction to proceed for 10-15 minutes at 30°C.[4]
-
Stop the reaction by adding SDS-PAGE loading buffer (if analyzing by gel) or spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid.
-
For SDS-PAGE: Resolve the proteins by electrophoresis, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated eIF2α band.
-
For Scintillation Counting: Quantify the incorporated radioactivity on the phosphocellulose paper.
-
Determine the amount of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This cell-based assay validates that the inhibitor can engage GCN2 in a physiological context and block its downstream signaling.[5]
Objective: To measure the inhibition of GCN2-mediated eIF2α phosphorylation and ATF4 expression in cells.
Materials:
-
Cell line (e.g., CCRF-CEM acute lymphoblastic leukemia cells).[7]
-
Complete cell culture medium.
-
Amino acid-free medium to induce stress.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-GCN2 (T899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4.[3][5]
-
Loading control antibody (e.g., anti-Actin or anti-GRB2).[3]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce amino acid stress by washing the cells and replacing the medium with amino acid-free medium, or by adding a chemical inducer like asparaginase.
-
Incubate the cells for a specified time (e.g., 4-8 hours) to allow for GCN2 pathway activation.[5]
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescence substrate, and capture the image.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Conclusion and Recommendations
The selection of a GCN2 inhibitor requires careful consideration of its specificity profile in the context of the planned experiments.
-
This compound is a highly potent tool for inhibiting GCN2. However, its significant activity against PERK necessitates the inclusion of careful controls to dissect the specific contribution of GCN2 inhibition, especially in studies where the PERK pathway may also be active.[5][7]
-
For experiments demanding high confidence in GCN2-specific effects, Compound 6e represents a superior, albeit less potent, alternative due to its substantially improved selectivity over PERK.[5]
-
Researchers should be aware of the paradoxical activation of GCN2 by some ATP-competitive inhibitors that were not designed to target GCN2, such as certain BRAF or EGFR inhibitors.[13][14] This phenomenon underscores the importance of profiling any kinase inhibitor against a broad panel to uncover unexpected off-target activities.
Ultimately, validating on-target activity in a cellular context using methods like Western blotting for downstream signaling markers (p-eIF2α, ATF4) is an indispensable step for any study employing a small molecule inhibitor.[3][5] By combining biochemical profiling data with rigorous cellular validation, researchers can confidently use inhibitors like this compound to advance our understanding of the Integrated Stress Response.
References
- 1. Activation of Gcn2 by small molecules designed to be inhibitors [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A cell-based chemical-genetic screen for amino acid stress response inhibitors reveals torins reverse stress kinase GCN2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Interaction between Pseudokinase and Kinase Domains in Gcn2 stimulates eIF2α Phosphorylation in Starved Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. citeab.com [citeab.com]
- 13. biorxiv.org [biorxiv.org]
- 14. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Gcn2-IN-6: A Comparative Guide to Investigating the GCN2 Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gcn2-IN-6 with alternative methods for studying the General Control Nonderepressible 2 (GCN2) signaling pathway. The information presented is supported by experimental data to aid in the selection of appropriate research methodologies.
Comparative Analysis of GCN2 Interrogation Methods
The following tables summarize quantitative data comparing this compound and its analogs with other methods used to probe the GCN2 pathway.
Table 1: Comparison of Small Molecule Inhibitors of GCN2
| Compound | Target(s) | IC₅₀ (GCN2) | Cellular Potency (ATF4 Inhibition) | Off-Target Effects | Reference |
| This compound | GCN2, PERK | 1.8 nM (enzymatic) | 9.3 nM | PERK (IC₅₀ = 0.26 nM enzymatic, 230 nM cellular) | [1] |
| GCN2iB | GCN2 | 2.4 nM | Potent | MAP2K5, STK10, ZAK (>95% inhibition at 1 µM) | [2][3] |
| TAP20 | GCN2 | 17 nM | >1 µM for strong ATF4 inhibition | GSK3α/β, CDK9/cyclinD1 | [4][5] |
| Dabrafenib | BRAFV600 | N/A (Activator) | Activates ATF4 expression | Paradoxical GCN2 activation | [6] |
| Neratinib | ErbB Family | N/A (Activator) | Activates GCN2/ATF4 signaling | Paradoxical GCN2 activation | [7] |
Table 2: Comparison of Pharmacological Inhibition vs. Genetic Knockout of GCN2
| Method | Approach | Effect on GCN2 Activity | Key Downstream Effects | Considerations | Reference |
| This compound / GCN2iB | Pharmacological Inhibition | Rapid and reversible inhibition of kinase activity. | Suppression of eIF2α phosphorylation and ATF4 induction upon amino acid starvation. | Potential for off-target effects; allows for temporal control of inhibition. | [1][3] |
| GCN2 Knockout (Gcn2-/-) | Genetic Ablation | Complete and permanent loss of GCN2 protein and function. | Abolished eIF2α phosphorylation and ATF4 induction in response to amino acid deprivation. | Potential for developmental compensation; provides a "clean" genetic model. | [8][9] |
| GCN2 Knockdown (shRNA/siRNA) | Genetic Suppression | Reduction in GCN2 protein levels. | Attenuation of the GCN2-mediated stress response. | Incomplete knockdown can lead to residual activity; potential for off-target RNAi effects. | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation.
Western Blot Analysis for GCN2 Pathway Activation
This protocol is used to assess the phosphorylation status of GCN2 and eIF2α, and the expression levels of ATF4, key markers of GCN2 pathway activation.
-
Cell Lysis: Cells are treated with the compound of interest (e.g., this compound) or subjected to amino acid starvation. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-GCN2 (Thr899), total GCN2, phospho-eIF2α (Ser51), total eIF2α, and ATF4 overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1][9]
CRISPR-Cas9 Mediated Knockout of GCN2
This genetic approach provides a method to validate the on-target effects of GCN2 inhibitors.
-
gRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting a conserved exon of the EIF2AK4 gene (encoding GCN2) are designed and cloned into a lentiviral vector co-expressing Cas9 nuclease.
-
Lentivirus Production and Transduction: Lentiviral particles are produced in HEK293T cells and used to transduce the target cell line.
-
Selection and Clonal Isolation: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). Single-cell clones are isolated by limiting dilution.
-
Validation of Knockout: GCN2 knockout is confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis to verify the absence of GCN2 protein.[9]
Visualizing the GCN2 Signaling Pathway and Experimental Logic
The following diagrams, generated using the DOT language, illustrate the GCN2 signaling pathway and a typical experimental workflow for cross-validating this compound results.
Caption: The GCN2 signaling pathway activated by amino acid deprivation.
Caption: Workflow for cross-validating this compound results with genetic methods.
References
- 1. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and Pharmacological Inhibition of GCN2 Ameliorates Hyperglycemia and Insulin Resistance in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9-mediated knockout of GCN2 reveals a critical role in sensing amino acid deprivation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Gcn2-IN-6: A Superior GCN2 Inhibitor for Preclinical Research
In the landscape of targeted cancer therapy and metabolic stress research, the General Control Nonderepressible 2 (GCN2) kinase has emerged as a critical node in the integrated stress response (ISR). Its role in helping cancer cells adapt to nutrient deprivation has made it a compelling target for therapeutic intervention. Among the armamentarium of small molecule inhibitors developed to target this kinase, Gcn2-IN-6 has demonstrated a potent and orally available profile, positioning it as a superior tool for preclinical investigation. This guide provides a comparative analysis of this compound with other notable GCN2 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of GCN2 Inhibitors
This compound distinguishes itself through its high potency in both biochemical and cellular assays. The following table summarizes the key performance metrics of this compound alongside other widely recognized GCN2 inhibitors. It is important to note that the data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | GCN2 Enzymatic IC50 (nM) | GCN2 Cellular IC50 (nM) | PERK Enzymatic IC50 (nM) | PERK Cellular IC50 (nM) | Kinase Selectivity Notes |
| This compound (Compound 6d) | 1.8 | 9.3 | 0.26 | 230 | Potent GCN2 and PERK inhibitor in enzymatic assays, with greater cellular selectivity for GCN2.[1] |
| GCN2iB | 2.4 | - | - | - | Highly selective for GCN2, with >99.5% inhibition against a panel of 468 kinases at 1 µM.[2] |
| Compound 6e | - | - | 3.8 | 9000 | High kinase selectivity for GCN2 over PERK in cellular assays (450-fold).[1] |
| TAP20 | 17 | - | - | - | Also inhibits GSK3α/β and CDK9/cyclinD1.[3] |
| A-92 | - | - | - | - | Used in preclinical studies to demonstrate GCN2-dependent apoptosis.[4] |
| GZD824 (Olverembatinib) | - | - | - | - | Initially developed as a Bcr-Abl inhibitor, also inhibits GCN2 but with low specificity.[3] |
GCN2 Signaling Pathway and Point of Inhibition
The GCN2 signaling pathway is a central regulator of cellular homeostasis in response to amino acid starvation. The diagram below illustrates the canonical GCN2 signaling cascade and the mechanism of action for GCN2 inhibitors like this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Example: LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the kinase of interest.
Workflow Diagram:
References
Gcn2-IN-6 vs. Genetic Models: A Comparative Guide to Targeting the GCN2 Kinase
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the General Control Nonderepressible 2 (GCN2) kinase is critical for robust experimental design and therapeutic development. This guide provides a detailed comparison of the small molecule inhibitor Gcn2-IN-6 and various genetic models of GCN2 manipulation, supported by experimental data and protocols.
The GCN2 protein kinase is a key sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Its activation, primarily through the accumulation of uncharged tRNAs, leads to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This event reduces global protein synthesis while promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4), to restore cellular homeostasis. Given its role in cellular adaptation, GCN2 is a target of interest in various fields, including oncology and neurobiology. Researchers have two primary tools to probe GCN2 function: pharmacological inhibitors like this compound and genetic models such as knockout and kinase-dead mice. Each approach possesses distinct advantages and limitations that can significantly impact experimental outcomes and their interpretation.
At a Glance: this compound vs. Genetic Models
| Feature | This compound (Pharmacological Inhibition) | GCN2 Genetic Models (Knockout/Kinase-Dead) |
| Mechanism of Action | Reversible, competitive inhibition of the GCN2 kinase domain. | Complete or partial loss of GCN2 protein or its kinase function. |
| Temporal Control | Acute, dose-dependent, and reversible inhibition. Allows for precise timing of intervention. | Constitutive or conditional (inducible/tissue-specific) long-term ablation of GCN2 function. |
| Specificity | Potential for off-target effects, notably on the related eIF2α kinase PERK. Some inhibitors can paradoxically activate GCN2 at certain concentrations. | High on-target specificity for GCN2. However, developmental compensation by other kinases like PERK can occur. |
| Application | In vitro and in vivo studies to assess the acute effects of GCN2 inhibition. Preclinical evaluation of GCN2 as a therapeutic target. | In vivo studies to understand the long-term physiological and pathological roles of GCN2. Validation of on-target effects of inhibitors. |
| Key Limitation | Off-target effects and complex dose-response profiles can confound data interpretation. | Potential for developmental compensation and embryonic lethality in some contexts. |
Quantitative Comparison of GCN2 Inhibition
The hallmark of GCN2 activation is the phosphorylation of eIF2α and the subsequent upregulation of ATF4 and its target genes. The following tables summarize the expected quantitative effects of this compound and GCN2 genetic models on these key molecular readouts.
Table 1: Impact on eIF2α Phosphorylation
| Model | Treatment/Condition | Fold Change in p-eIF2α/total eIF2α (relative to control) | Reference |
| Wild-Type Cells | Amino Acid Deprivation | ~2.2-fold increase | [1] |
| Wild-Type Cells + this compound | Amino Acid Deprivation | Inhibition of p-eIF2α induction (dose-dependent) | [2] |
| GCN2 Knockout (Gcn2-/-) Cells | Amino Acid Deprivation | No significant increase | [1][3] |
| PERK Knockout (Perk-/-) Cells | Amino Acid Deprivation | ~2.2-fold increase (GCN2-dependent) | [1] |
Table 2: Impact on ATF4 and Target Gene Expression
| Model | Treatment/Condition | Key ATF4 Target Genes | Fold Change in mRNA Expression (relative to control) | Reference |
| Wild-Type Cells | Amino Acid Deprivation | ATF4, ASNS, CHOP | Significant Upregulation | [4] |
| Wild-Type Cells + this compound | Amino Acid Deprivation | ATF4, ASNS, CHOP | Suppression of Upregulation | [2] |
| GCN2 Knockout (Gcn2-/-) Cells | Amino Acid Deprivation | ATF4, ASNS, CHOP | Abrogation of Upregulation | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for Graphviz.
GCN2 Signaling Pathway
Caption: The GCN2 signaling pathway in response to amino acid deprivation.
Experimental Workflow for Comparing this compound and GCN2 Knockout
Caption: Workflow for comparing this compound and GCN2 knockout models.
Limitations of this compound Compared to Genetic Models
While offering temporal control, the use of this compound is accompanied by several limitations that are largely circumvented by the use of genetic models.
-
Off-Target Effects: this compound has been shown to inhibit PERK, another eIF2α kinase, albeit with a lower potency in cellular assays (IC50 of 230 nM for PERK versus 9.3 nM for GCN2)[2]. This off-target activity can complicate the attribution of observed phenotypes solely to GCN2 inhibition, especially at higher concentrations. In contrast, GCN2 knockout models offer unparalleled specificity for the GCN2 gene.
-
Paradoxical Activation: Some ATP-competitive kinase inhibitors have been reported to paradoxically activate GCN2 at low concentrations before inhibiting it at higher concentrations[5]. This biphasic dose-response can lead to misinterpretation of experimental results if a narrow range of inhibitor concentrations is used. Genetic models, by their nature, do not exhibit such paradoxical effects.
-
Pharmacokinetics and Bioavailability: The in vivo efficacy of this compound is dependent on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion[6]. These factors can vary between different animal models and experimental conditions, potentially leading to inconsistent target engagement. Genetic models, on the other hand, provide a constant and predictable ablation of GCN2 function.
Limitations of Genetic Models Compared to this compound
Despite their specificity, genetic models of GCN2 also have inherent limitations that can be addressed by the acute intervention possible with pharmacological inhibitors.
-
Developmental Compensation: The constitutive loss of GCN2 from the germline in knockout mice can lead to compensatory upregulation of other signaling pathways during development[7][8]. For instance, studies have suggested that PERK activity may be enhanced in the absence of GCN2, potentially masking the true physiological role of GCN2 in certain contexts[9]. The acute application of this compound can circumvent these long-term compensatory mechanisms.
-
Embryonic or Perinatal Lethality: While GCN2 knockout mice are viable under normal conditions, they exhibit increased mortality when mothers are fed an amino acid-deficient diet during gestation[3]. In cases where GCN2 is essential for development under specific stressors, constitutive knockout models may not be viable. Conditional knockout models, which allow for tissue-specific or inducible gene deletion, can mitigate this issue but are more time-consuming and expensive to generate.
-
Lack of Temporal Control: Constitutive genetic models do not allow for the study of GCN2 function at specific time points in a dynamic process. The timing of GCN2 inhibition can be critical in understanding its role in disease progression or response to therapy. This compound provides the flexibility to inhibit GCN2 at any desired point in an experiment.
Experimental Protocols
Western Blot for Phospho-eIF2α and Total eIF2α
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α, diluted in blocking buffer according to the manufacturer's recommendations[10][11].
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software. Normalize the phospho-eIF2α signal to the total eIF2α signal[12].
Quantitative RT-PCR for ATF4 Target Genes
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers[13].
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for ATF4, ASNS, CHOP, and a housekeeping gene (e.g., β-actin or GAPDH)[14][15].
-
Thermal Cycling: Perform qPCR using a real-time PCR system with a standard cycling program (e.g., 10 min at 95°C, followed by 40 cycles of 15 s at 95°C and 60 s at 60°C).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene[16].
Conclusion
The choice between using this compound and a genetic model to study GCN2 function depends on the specific research question. This compound is an invaluable tool for acute, reversible inhibition, allowing for precise temporal control and preclinical assessment of GCN2 as a therapeutic target. However, its potential for off-target effects and complex dose-response necessitates careful validation.
Genetic models, particularly knockout and kinase-dead mice, provide unparalleled specificity for dissecting the long-term physiological and pathological roles of GCN2. They are the gold standard for validating the on-target effects of pharmacological inhibitors. However, the potential for developmental compensation and the lack of temporal control in constitutive models are important considerations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound | PERK | TargetMol [targetmol.com]
- 3. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling through alternative Integrated Stress Response pathways compensates for GCN2 loss in a mouse model of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-eIF2α (Ser51) Antibody (#9721) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. eIF2α Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. mcgill.ca [mcgill.ca]
- 15. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Gcn2-IN-6: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the potent GCN2 inhibitor, Gcn2-IN-6. Outlined below are the necessary personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure and efficient research environment.
This compound is a powerful, orally available inhibitor of the GCN2 kinase, also showing inhibitory effects on the eIF2α kinase PERK.[1][2] Its role in cancer research, particularly in sensitizing cells to other treatments, makes it a valuable compound for investigation.[1][2] However, its potency necessitates stringent safety protocols to protect laboratory personnel. This document serves as a procedural, step-by-step guide for the safe handling of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (GCN2, enzymatic) | 1.8 nM | [1][2] |
| IC50 (GCN2, cellular) | 9.3 nM | [1][2] |
| IC50 (PERK, enzymatic) | 0.26 nM | [1][2] |
| IC50 (PERK, cellular) | 230 nM | [2] |
| Molecular Weight | 485.29 g/mol | [3] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In solvent) | -80°C for 1 year | [2] |
| Solubility (DMSO) | 250 mg/mL (515.16 mM) | [2] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent skin and respiratory exposure. The following equipment should be considered standard for all procedures involving this compound.
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Double gloving with nitrile gloves is recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable lab coat or a chemical-resistant gown should be worn over personal clothing. Ensure cuffs are tucked into the inner gloves.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is essential. The specific type of respirator should be determined by a workplace safety assessment.
Operational Plan: From Receipt to Disposal
A clear and methodical workflow is essential for minimizing risk. Follow these steps for the safe handling of this compound.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the shipping documents and check the integrity of the primary container.
Preparation of Stock Solutions
-
All weighing and solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing papers for handling the powdered compound.
-
This compound is soluble in DMSO.[2] Prepare stock solutions by slowly adding the solvent to the vial containing the powder to avoid generating dust. Sonication may be required to fully dissolve the compound.[2]
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
When using this compound in cell cultures or animal studies, maintain the use of all prescribed PPE.
-
For in vivo studies in mice, oral administration has been documented at doses of 0.3-3 mg/kg.[1][2]
-
Be mindful of potential cross-contamination. Use dedicated pipette tips and other disposable labware.
Storage
-
Store the powdered form of this compound at -20°C for long-term stability.[2]
-
Stock solutions in solvent should be stored at -80°C.[2]
-
Ensure all containers are tightly sealed and clearly labeled.
Disposal
-
All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and lab coats, should be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for the disposal of potent chemical compounds. Do not dispose of this material down the drain or in the regular trash.
-
For unused solutions, consult your institution's environmental health and safety office for appropriate disposal procedures.
Chemical Spill Response Workflow
In the event of a spill, a rapid and organized response is crucial to contain the hazard and prevent exposure. The following diagram outlines the recommended procedure.
Caption: Workflow for handling a chemical spill of this compound.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, advancing scientific discovery while maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
